(2-Bromo-5-methoxy-4-methylphenyl)methanol
Description
The exact mass of the compound (2-Bromo-5-methoxy-4-methylphenyl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2-Bromo-5-methoxy-4-methylphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-5-methoxy-4-methylphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-5-methoxy-4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6-3-8(10)7(5-11)4-9(6)12-2/h3-4,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMVGEWQOADZHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482081 | |
| Record name | (2-bromo-5-methoxy-4-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57295-33-7 | |
| Record name | (2-bromo-5-methoxy-4-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-bromo-5-methoxy-4-methylphenyl)methanol | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
(2-Bromo-5-methoxy-4-methylphenyl)methanol chemical properties
Technical Whitepaper: (2-Bromo-5-methoxy-4-methylphenyl)methanol A Strategic Scaffold for Asymmetric Synthesis and Medicinal Chemistry[1]
Executive Summary
(2-Bromo-5-methoxy-4-methylphenyl)methanol (C₉H₁₁BrO₂) is a highly specialized, electron-rich aryl halide scaffold used in the synthesis of complex natural products (e.g., Puraquinonic Acid) and pharmacophores.[1][2][3][4][5] Characterized by its tetrasubstituted benzene ring, it offers three distinct points of chemical leverage: a benzylic alcohol for nucleophilic attachment, an aryl bromide for palladium-catalyzed cross-coupling, and a methoxy group for electronic modulation. This guide details its physicochemical profile, validated synthetic protocols, and strategic applications in drug discovery.[6]
Part 1: Chemical Identity & Physicochemical Profile[1]
This compound serves as a "linchpin" intermediate. Its steric congestion—with substituents at the 1, 2, 4, and 5 positions—requires precise synthetic planning to avoid unwanted regiochemical outcomes during functionalization.
| Property | Data |
| Systematic Name | (2-Bromo-5-methoxy-4-methylphenyl)methanol |
| Molecular Formula | C₉H₁₁BrO₂ |
| Molecular Weight | 231.09 g/mol |
| CAS Number | 150192-39-5 (Alcohol); 57295-32-6 (Aldehyde Precursor) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; sparingly soluble in water |
| LogP (Predicted) | ~2.1 (Lipinski Compliant fragment) |
| H-Bond Donors/Acceptors | 1 Donor (-OH), 2 Acceptors (-OH, -OMe) |
Part 2: Synthetic Access & Methodology
The most reliable route to (2-Bromo-5-methoxy-4-methylphenyl)methanol is the chemoselective reduction of its commercially available precursor, 2-bromo-5-methoxy-4-methylbenzaldehyde .[1]
Protocol 1: Chemoselective Reduction of the Aldehyde
Rationale: Sodium borohydride (NaBH₄) is selected over Lithium Aluminum Hydride (LiAlH₄) to avoid potential debromination of the electron-rich aromatic ring, which can occur under harsh reducing conditions.
Reagents:
-
Precursor: 2-Bromo-5-methoxy-4-methylbenzaldehyde (1.0 equiv)[1]
-
Reductant: NaBH₄ (1.5 equiv)
-
Solvent: Methanol (anhydrous)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of the aldehyde in 30 mL of anhydrous methanol in a round-bottom flask. Cool to 0°C using an ice bath to suppress side reactions.
-
Addition: Add NaBH₄ portion-wise over 15 minutes. Critical Control Point: Monitor gas evolution (H₂). Rapid addition can cause boil-over.[1]
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (25°C) for 1 hour.
-
Validation (TLC): Check consumption of starting material (Rf ~0.6 in 20% EtOAc/Hexane) and appearance of the alcohol (Rf ~0.3).
-
Quench: Carefully add saturated aqueous NH₄Cl (10 mL) to quench excess hydride.
-
Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).
-
Purification: Dry organics over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Part 3: Reactivity & Functionalization
This scaffold is a "divergent intermediate." The diagram below illustrates how the molecule serves as a junction point for two major chemical pathways: Suzuki-Miyaura Coupling (utilizing the Ar-Br bond) and Benzylic Substitution (utilizing the -CH₂OH group).[1]
Visualization: Divergent Synthetic Pathways
Caption: Divergent reactivity profile. Pathway A exploits the aryl bromide for cross-coupling; Pathway B activates the alcohol for chain extension.
Part 4: Medicinal Chemistry Applications
Case Study: Synthesis of (+)-Puraquinonic Acid
The (2-Bromo-5-methoxy-4-methylphenyl)methanol scaffold is a documented intermediate in the total synthesis of Puraquinonic Acid , a natural product with potential antitumor activity.[1]
-
Mechanism: The benzylic alcohol is converted to an acetal, which then undergoes a radical cyclization . The aryl bromide is essential here; it serves as the radical precursor (via homolytic cleavage by Bu₃SnH/AIBN) to close the ring and generate a quaternary center stereoselectively.
-
Significance: This demonstrates the molecule's utility not just as a "flat" aromatic ring, but as a precursor for generating complex 3D chiral architectures.
Protocol 2: Suzuki-Miyaura Coupling (General)
For researchers incorporating this fragment into kinase inhibitors:
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) is recommended due to the steric bulk of the ortho-hydroxymethyl group.
-
Base: K₃PO₄ (3.0 equiv) in Dioxane/Water (4:1).
-
Temperature: 90°C.
-
Note: The electron-donating methoxy group at the para position (relative to Br) deactivates the C-Br bond slightly toward oxidative addition.[1] High-activity ligands (e.g., SPhos, XPhos) may be required for difficult partners.
Part 5: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The benzylic alcohol is prone to slow oxidation to the aldehyde if exposed to air/light over prolonged periods.
-
Incompatibility: Avoid strong oxidizing agents (converts alcohol to carboxylic acid) and strong Lewis acids (may cleave the methyl ether).
References
-
Sigma-Aldrich. (2-Bromo-5-methoxyphenyl)methanol Product Sheet. (Analogous scaffold properties and handling).
-
Clive, D. L. J., et al. "Synthesis of Optically Pure (+)-Puraquinonic Acid and Assignment of Absolute Configuration." Journal of Organic Chemistry, 2004.[7] (Details the synthesis of the 2-bromo-5-methoxy-4-methylbenzaldehyde precursor and its conversion).
-
Chemspace. (2-bromo-5-methoxy-4-methylphenyl)methanol Compound Record. (Chemical identity and specific structure verification).
-
BenchChem. Technical Guide to 2-Methoxy-5-(4-methylphenyl)phenol Derivatives. (Context on Suzuki coupling of similar methoxy/methyl/bromo scaffolds).
Sources
- 1. 570390-58-8|2-Bromo-6-methoxy-1-naphthaldehyde|BLD Pharm [bldpharm.com]
- 2. (2-bromo-5-methoxy-4-methylphenyl)methanol - C9H11BrO2 | CSSB00010292427 [chem-space.com]
- 3. PubChemLite - (2-bromo-5-methoxy-4-methylphenyl)methanol (C9H11BrO2) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. iris.unica.it [iris.unica.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
An In-depth Technical Guide to (2-Bromo-5-methoxy-4-methylphenyl)methanol: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Bromo-5-methoxy-4-methylphenyl)methanol is a key building block in synthetic organic chemistry, particularly in the design and development of novel therapeutic agents. Its substituted phenyl ring structure offers a versatile scaffold for elaboration into more complex molecules. This technical guide provides a comprehensive overview of this compound, including its molecular properties, a detailed synthetic protocol, and in-depth characterization data. Furthermore, it explores the strategic importance of its structural motifs in the context of medicinal chemistry and drug discovery, offering insights for researchers in the pharmaceutical sciences.
Introduction: The Strategic Importance of Substituted Benzyl Alcohols in Medicinal Chemistry
Substituted benzyl alcohols, such as (2-Bromo-5-methoxy-4-methylphenyl)methanol, are fundamental intermediates in the synthesis of a wide array of biologically active molecules. The presence of multiple functional groups on the aromatic ring—a bromine atom, a methoxy group, a methyl group, and a hydroxymethyl group—provides several points for chemical modification. This allows for the fine-tuning of a molecule's steric and electronic properties, which is a cornerstone of modern drug design.
The bromine atom, in particular, can serve as a handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds to construct complex molecular architectures.[1] Moreover, the introduction of bromine into a molecule can favorably impact its pharmacokinetic and pharmacodynamic properties by influencing its metabolism and potential for forming halogen bonds with biological targets.[2] The methoxy group can also play a significant role in modulating a compound's metabolic stability and its binding affinity to target proteins.
This guide will provide a detailed examination of (2-Bromo-5-methoxy-4-methylphenyl)methanol, from its fundamental properties to its synthesis and its potential as a valuable starting material in drug discovery programs.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and drug development. The key properties of (2-Bromo-5-methoxy-4-methylphenyl)methanol are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrO₂ | [3] |
| Molecular Weight | 231.09 g/mol | [3] |
| IUPAC Name | (2-Bromo-5-methoxy-4-methylphenyl)methanol | [3] |
| SMILES | COC1=CC(CO)=C(Br)C=C1C | [3] |
| InChI | InChI=1S/C9H11BrO2/c1-6-3-8(10)7(5-11)4-9(6)12-2/h3-4,11H,5H2,1-2H3 | [3] |
| Predicted XlogP | 2.1 | [4] |
The chemical structure of (2-Bromo-5-methoxy-4-methylphenyl)methanol is depicted in the following diagram:
Caption: Chemical structure of (2-Bromo-5-methoxy-4-methylphenyl)methanol.
Synthesis of (2-Bromo-5-methoxy-4-methylphenyl)methanol
The most direct and efficient laboratory-scale synthesis of (2-Bromo-5-methoxy-4-methylphenyl)methanol involves the reduction of its corresponding aldehyde, 2-bromo-5-methoxy-4-methylbenzaldehyde. This transformation is a standard procedure in organic synthesis, and sodium borohydride (NaBH₄) is a commonly employed reducing agent due to its selectivity for aldehydes and ketones and its operational simplicity.
Synthetic Workflow
The overall synthetic process can be visualized as a two-step sequence starting from a commercially available precursor.
Caption: Workflow for the synthesis of (2-Bromo-5-methoxy-4-methylphenyl)methanol.
Detailed Experimental Protocol
This protocol is based on established procedures for the reduction of aromatic aldehydes.[5]
Materials:
-
2-Bromo-5-methoxy-4-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (reagent grade)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-bromo-5-methoxy-4-methylbenzaldehyde (1.0 eq) in methanol (approximately 10-15 mL per gram of aldehyde). Place the flask in an ice bath and stir the solution until it reaches 0 °C.
-
Reduction: While stirring at 0 °C, slowly add sodium borohydride (1.1 - 1.5 eq) to the solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.
-
Causality Insight: The portion-wise addition of NaBH₄ at low temperature is crucial to control the exothermic reaction and prevent side reactions.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.
-
Work-up: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow addition of deionized water to decompose the excess NaBH₄.
-
Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous solution, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure (2-Bromo-5-methoxy-4-methylphenyl)methanol.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (predicted):
-
A singlet for the methyl protons (-CH₃) around δ 2.2-2.4 ppm.
-
A singlet for the methoxy protons (-OCH₃) around δ 3.8-3.9 ppm.
-
A singlet or a doublet for the benzylic protons (-CH₂OH) around δ 4.6-4.8 ppm.
-
A singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift can vary depending on the concentration and solvent.
-
Two singlets for the two aromatic protons.
-
-
¹³C NMR (predicted):
-
A peak for the methyl carbon (-CH₃) around δ 15-20 ppm.
-
A peak for the methoxy carbon (-OCH₃) around δ 55-60 ppm.
-
A peak for the benzylic carbon (-CH₂OH) around δ 60-65 ppm.
-
Aromatic carbon signals in the range of δ 110-160 ppm.
-
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The expected fragmentation patterns in mass spectrometry for benzyl alcohols often involve the loss of a water molecule or the hydroxymethyl group.[8]
| Ion | Predicted m/z |
| [M+H]⁺ | 231.0017 / 233.0002 |
| [M+Na]⁺ | 252.9836 / 254.9821 |
| [M-H]⁻ | 228.9864 / 230.9849 |
The two m/z values for each ion correspond to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).
Applications in Drug Development and Medicinal Chemistry
(2-Bromo-5-methoxy-4-methylphenyl)methanol is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of its functional groups allows for its incorporation into a variety of molecular scaffolds.
-
Cross-Coupling Reactions: The bromine atom can be readily utilized in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination reactions to introduce new carbon-carbon or carbon-nitrogen bonds. This is a powerful strategy for building molecular complexity.[1]
-
Derivatization of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether or an ester, providing further opportunities for molecular diversification.
-
Scaffold for Biologically Active Molecules: Brominated and methoxylated phenyl rings are common motifs in a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators.[9][10] For example, brominated phenolic compounds have been investigated for their anti-inflammatory properties.[11] The structural features of (2-Bromo-5-methoxy-4-methylphenyl)methanol make it an attractive starting material for the synthesis of novel compounds for screening in various disease models. The introduction of bromine can enhance the biological activity and metabolic stability of a drug candidate.[2][12]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling (2-Bromo-5-methoxy-4-methylphenyl)methanol. While a specific safety data sheet (SDS) for this compound is not available, the safety information for structurally similar compounds can provide guidance.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
(2-Bromo-5-methoxy-4-methylphenyl)methanol is a strategically important synthetic intermediate with significant potential in the field of drug discovery and development. Its well-defined structure and multiple points for chemical modification make it a valuable tool for medicinal chemists. This technical guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and insights into its applications. By understanding the chemistry and utility of this versatile building block, researchers can better leverage its potential in the creation of novel and effective therapeutic agents.
References
-
Beilstein Journal of Organic Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
MDPI. (2016, January 13). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents. Retrieved from [Link]
-
SpringerLink. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
-
Pertanika. (n.d.). Bromination of 2,5-dimethoxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). (2-bromo-5-methoxy-4-methylphenyl)methanol. Retrieved from [Link]
-
PubChem. (n.d.). (2-Bromo-5-methoxyphenyl)methanol. Retrieved from [Link]
-
MDPI. (2022, May 30). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]
-
Chemspace. (n.d.). (2-bromo-5-methoxy-4-methylphenyl)methanol. Retrieved from [Link]
-
PubChem. (n.d.). (2-Bromo-4,5-dimethoxyphenyl)methanol. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. Retrieved from [Link]
-
MDPI. (2026, January 7). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]
-
ResearchGate. (2018, October 23). pharmacy reviews 614 bromination-a versatile tool for drugs optimization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-methoxy-4-methylbenzaldehyde. Retrieved from [Link]
-
Chemspace. (n.d.). 2-bromo-5-methoxy-4-methylbenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2017, July 25). Is it possible to selectively demethylate a 2-methoxyl group in 5-bromo-2,4-dimethoxybenzaldehyde?. Retrieved from [Link]
-
PMC. (n.d.). Drug Discovery Targeting Bromodomain-Containing Protein 4. Retrieved from [Link]
-
PMC. (n.d.). Fueling the Pipeline via Innovations in Organic Synthesis. Retrieved from [Link]
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Strategic Synthesis of (2-Bromo-5-methoxy-4-methylphenyl)methanol: Regiocontrol and Scalability
Executive Summary
This technical guide details the synthesis of (2-Bromo-5-methoxy-4-methylphenyl)methanol (CAS 1254833-22-1), a highly functionalized benzyl alcohol scaffold often utilized in the development of tyrosine kinase inhibitors and complex API intermediates.[1][2]
The synthesis presents two primary challenges: regioselectivity during electrophilic aromatic substitution (ensuring bromination occurs at the C2 position relative to the alcohol) and chemoselectivity during reduction (preserving the aryl bromide). This guide advocates for a "Bromination-First" strategy starting from 3-methoxy-4-methylbenzoic acid, utilizing the strong para-directing effect of the methoxy group to install the bromine atom precisely, followed by a chemoselective borane-mediated reduction.[1][2]
Part 1: Retrosynthetic Analysis & Strategy
The target molecule is a tetra-substituted benzene.[1][2] A direct disconnection of the hydroxymethyl group reveals the corresponding benzoic acid as the most stable precursor.
The Regiochemistry Logic
The core challenge is installing the bromine atom at the correct position.
Figure 1: Retrosynthetic disconnection strategy relying on electronic directing effects for regiocontrol.
Part 2: Detailed Experimental Protocols
Step 1: Regioselective Bromination
Objective: Synthesize 2-bromo-5-methoxy-4-methylbenzoic acid.[1][2] Principle: Electrophilic Aromatic Substitution (EAS) controlled by the methoxy group.[2]
Reagents & Materials
| Reagent | Equivalents | Role |
| 3-Methoxy-4-methylbenzoic acid | 1.0 equiv | Starting Material |
| Bromine (Br₂) | 1.05 - 1.1 equiv | Brominating Agent |
| Acetic Acid (AcOH) | Solvent (5-10 vol) | Solvent/Catalyst |
| Sodium Bisulfite (aq) | Excess | Quenching Agent |
Protocol
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a gas outlet trap (to neutralize HBr evolution).
-
Dissolution: Charge the flask with 3-methoxy-4-methylbenzoic acid and glacial acetic acid . Stir until fully dissolved.
-
Bromination: Cool the solution to 15–20°C. Add Bromine dropwise over 30–60 minutes.
-
Critical Control: Maintain temperature <25°C to prevent benzylic bromination (radical pathway) on the methyl group.[2]
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by HPLC or TLC (Mobile phase: Hexane/EtOAc 3:1).[2]
-
Quench & Isolation:
-
Pour the reaction mixture into ice-cold water (10 volumes).
-
Stir vigorously; the product usually precipitates as a solid.[2]
-
If bromine color persists, add 10% aqueous sodium bisulfite solution until the color fades to yellow/white.
-
-
Purification: Filter the solid. Wash the cake with water (3x) to remove residual acid.[2][4] Dry in a vacuum oven at 45°C.
Expected Result: Off-white solid.[1][2] Key QC Parameter: ¹H NMR should show two aromatic singlets (para to each other), confirming the regiochemistry.
Step 2: Chemoselective Reduction
Objective: Reduce the carboxylic acid to the benzyl alcohol without dehalogenating the aryl bromide. Reagent Choice: Borane-Tetrahydrofuran (BH₃[1][2]·THF) complex is superior to Lithium Aluminum Hydride (LiAlH₄) for this transformation.[2] BH₃ reduces carboxylic acids faster than esters or halides, minimizing the risk of debromination.
Reagents & Materials
| Reagent | Equivalents | Role |
| 2-Bromo-5-methoxy-4-methylbenzoic acid | 1.0 equiv | Intermediate |
| BH₃[1][2][4][5][6][8]·THF (1.0 M in THF) | 1.5 - 2.0 equiv | Reducing Agent |
| Anhydrous THF | Solvent (5-8 vol) | Solvent |
| Methanol | Excess | Quench |
Protocol
-
Inert Atmosphere: Flame-dry a reaction flask and cool under nitrogen/argon flow.
-
Dissolution: Dissolve the benzoic acid intermediate in anhydrous THF . Cool the solution to 0°C.
-
Addition: Add BH₃·THF solution dropwise via syringe or addition funnel.[1][2] Hydrogen gas will evolve; ensure proper venting.[1][2]
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT and stir overnight (12–16 hours).
-
Quench: Cool back to 0°C. Carefully add Methanol dropwise until gas evolution ceases (destroys excess borane).
-
Workup:
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient 0-30%).
Expected Result: White to pale yellow solid/oil.[1][2]
Part 3: Process Visualization
Reaction Workflow
Figure 2: Step-by-step operational workflow for the synthesis.
Safety & Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Benzylic Bromination (Impurity) | Reaction temp too high or light exposure.[1][2] | Keep temp <25°C; protect flask from direct light (wrap in foil). |
| Debromination (Step 2) | Use of harsh reducing agent (LiAlH₄ at reflux).[2] | Switch to Borane-THF or Borane-DMS; keep temp low. |
| Incomplete Reduction | Borane complexed with solvent/impurities.[1][2] | Use fresh BH₃[1][2]·THF; ensure anhydrous conditions. |
Part 4: Analytical Validation (QC)
To validate the structure of (2-Bromo-5-methoxy-4-methylphenyl)methanol , the following NMR signals are diagnostic:
-
¹H NMR (CDCl₃, 400 MHz):
References
-
Regioselectivity in Bromination
-
Reduction Protocols
-
Title: Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives.[1][2]
-
Source: RSC Advances (Supporting Info).[2]
- Context: Describes the reduction of 2-bromo-4-methylbenzoic acid to the alcohol using LiAlH4, validating the stability of the aryl bromide under reduction conditions.
-
-
Compound Data
Sources
- 1. prepchem.com [prepchem.com]
- 2. (2-Bromo-5-methylphenyl)methanol | C8H9BrO | CID 54173415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 4. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl [quickcompany.in]
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- 11. PubChemLite - (2-bromo-5-methoxy-4-methylphenyl)methanol (C9H11BrO2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Solubility Profile of (2-Bromo-5-methoxy-4-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that dictates its behavior in various media, influencing everything from reaction kinetics in synthesis to bioavailability in drug development. This guide provides a comprehensive technical overview of the solubility profile of (2-bromo-5-methoxy-4-methylphenyl)methanol. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, provide a robust, step-by-step protocol for its experimental determination using the gold-standard shake-flask method, and discuss the analytical quantification via High-Performance Liquid Chromatography (HPLC). This document is designed to equip researchers with both the foundational knowledge and the practical methodology to accurately assess and understand the solubility of this compound.
Introduction and Physicochemical Characterization
(2-Bromo-5-methoxy-4-methylphenyl)methanol is a substituted aromatic alcohol. Its structure incorporates several functional groups that collectively determine its physical and chemical properties, including its solubility. Understanding this profile is essential for its effective use as a building block in organic synthesis or for its evaluation in medicinal chemistry contexts. Poor solubility can impede biological testing, complicate formulation, and lead to unreliable data in screening assays.[1]
1.1. Physicochemical Properties
A precise understanding of a compound's fundamental properties is the first step in any solubility assessment.
| Property | Value | Source |
| IUPAC Name | (2-bromo-5-methoxy-4-methylphenyl)methanol | [2] |
| Molecular Formula | C₉H₁₁BrO₂ | [2] |
| Molecular Weight | 231.09 g/mol | [2] |
| CAS Number | Not available; compound is a specialty chemical. | |
| Predicted XLogP3 | 2.1 | [3] |
| Hydrogen Bond Donor Count | 1 (from the hydroxyl group) | [4] |
| Hydrogen Bond Acceptor Count | 2 (from the hydroxyl and methoxy oxygens) | [4] |
Note: XLogP3 is a computationally predicted octanol-water partition coefficient, providing an estimate of lipophilicity.
Theoretical Solubility Considerations: A Structure-Based Analysis
The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of (2-bromo-5-methoxy-4-methylphenyl)methanol in a given solvent is governed by the balance of intermolecular forces between the solute and solvent molecules.[5]
-
Polar, Protic Group (Hydroxyl, -CH₂OH): The benzyl alcohol moiety is the primary driver of aqueous solubility. The hydroxyl group can both donate and accept hydrogen bonds, allowing for strong interactions with polar protic solvents like water.[6][7]
-
Polar, Aprotic Group (Methoxy, -OCH₃): The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, contributing moderately to solubility in polar solvents.[8]
-
Hydrophobic Groups (Aromatic Ring, Methyl, Bromo): The phenyl ring itself, along with the methyl (-CH₃) and bromo (-Br) substituents, are nonpolar and hydrophobic. These groups tend to decrease solubility in aqueous media but increase it in non-polar organic solvents like hexane or toluene.[8]
Overall Expectation: The presence of both polar (hydroxyl, methoxy) and nonpolar (bromo, methyl, phenyl) groups suggests that (2-bromo-5-methoxy-4-methylphenyl)methanol will exhibit moderate solubility in a range of solvents. It is expected to be sparingly soluble in water and more soluble in polar organic solvents like ethanol, methanol, and acetone, and moderately soluble in less polar solvents like dichloromethane. Its solubility in non-polar solvents like hexane is likely to be low.
The following diagram illustrates the relationship between the compound's structure and its expected solubility characteristics.
Caption: Influence of functional groups on solubility.
Experimental Determination of Thermodynamic Solubility
To obtain definitive solubility data, experimental measurement is required. The shake-flask method is the internationally recognized gold-standard for determining thermodynamic (or equilibrium) solubility.[9][10] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[1]
3.1. Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. Once equilibrium is established, the undissolved solid is removed by filtration or centrifugation, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique.[11]
3.2. Detailed Experimental Protocol: Shake-Flask Method
This protocol is a self-validating system designed for accuracy and reproducibility.
Materials and Reagents:
-
(2-Bromo-5-methoxy-4-methylphenyl)methanol (solid, >95% purity)
-
Selection of solvents (e.g., Water (HPLC-grade), pH 7.4 Phosphate Buffer, Ethanol, Methanol, Acetonitrile, Dichloromethane, Toluene, Hexane)
-
Calibrated analytical balance
-
Glass vials with PTFE-lined screw caps
-
Thermostatted orbital shaker or rotator
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (e.g., PTFE for organic solvents, PVDF for aqueous)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
HPLC column suitable for aromatic compounds (e.g., C18 column)
Step-by-Step Methodology:
-
Preparation:
-
Set the thermostatted shaker to the desired temperature (e.g., 25°C or 37°C). Allow it to equilibrate.
-
Pre-saturate the chosen solvents by shaking them together for several hours if performing partition coefficient (e.g., octanol/water) studies. For simple solubility, this is not required.[12]
-
-
Sample Addition:
-
Accurately weigh an excess amount of (2-bromo-5-methoxy-4-methylphenyl)methanol (e.g., 5-10 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.
-
Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in the thermostatted shaker and agitate at a constant speed.
-
Causality: The agitation period is critical for reaching thermodynamic equilibrium. A minimum of 24 hours is recommended. For some crystalline compounds, 48-72 hours may be necessary to allow for any potential solid-state transformations.[9] Samples should be taken at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing, thus verifying equilibrium has been reached.
-
-
Phase Separation:
-
Remove the vials from the shaker and let them stand briefly to allow larger particles to settle.
-
Trustworthiness: To ensure only the dissolved compound is measured, the undissolved solid must be completely removed. The most robust method is centrifugation (e.g., 10,000 x g for 15 minutes) followed by filtration of the supernatant through a 0.22 µm syringe filter.[9] The filter material should be chosen for low compound binding.
-
-
Sample Preparation for Analysis:
-
Carefully take an aliquot of the clear filtrate.
-
Dilute the sample accurately with the mobile phase to a concentration that falls within the linear range of the analytical calibration curve. A precise dilution factor is crucial for the final calculation.
-
-
Analytical Quantification (HPLC-UV):
-
Analyze the diluted samples using a validated HPLC-UV method.
-
The concentration of the compound in the diluted sample is determined by comparing its peak area to a standard calibration curve.
-
-
Calculation:
-
Calculate the original solubility using the formula: Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]
-
3.3. Workflow Visualization
The following diagram outlines the experimental workflow for the shake-flask solubility assay.
Caption: Shake-Flask Thermodynamic Solubility Workflow.
Analytical Method: HPLC-UV Quantification
High-Performance Liquid Chromatography with UV detection is a precise and reliable method for quantifying the concentration of aromatic compounds like (2-bromo-5-methoxy-4-methylphenyl)methanol in solution.[13]
4.1. Method Development Outline
-
Column Selection: A reversed-phase C18 column is typically the first choice for non-polar to moderately polar aromatic compounds.[14]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is used. The ratio is optimized to achieve good peak shape and a reasonable retention time. For this compound, a starting point could be 50:50 Acetonitrile:Water.
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λ-max) of the compound to ensure the highest sensitivity. This is determined by running a UV scan of a standard solution.
-
Calibration: A standard curve must be prepared by making a series of precise dilutions of a stock solution of known concentration. The curve should cover the expected concentration range of the diluted samples and demonstrate linearity (R² > 0.99).[11]
Data Presentation and Interpretation
Solubility data should be presented clearly and concisely, specifying the solvent, temperature, and pH (for aqueous solutions).
Table 2: Example Solubility Data Table for (2-Bromo-5-methoxy-4-methylphenyl)methanol at 25°C
| Solvent | pH (if applicable) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Qualitative Descriptor |
| Water | ~7.0 | [Data] | [Data] | [Data] | [e.g., Sparingly Soluble] |
| 0.1 M Phosphate Buffer | 7.4 | [Data] | [Data] | [Data] | [e.g., Sparingly Soluble] |
| Ethanol | N/A | [Data] | [Data] | [Data] | [e.g., Soluble] |
| Methanol | N/A | [Data] | [Data] | [Data] | [e.g., Freely Soluble] |
| Dichloromethane | N/A | [Data] | [Data] | [Data] | [e.g., Soluble] |
| Hexane | N/A | [Data] | [Data] | [Data] | [e.g., Insoluble] |
Note: Data fields are placeholders for experimental results.
Interpretation: The results should be analyzed in the context of the compound's intended application. For drug development, aqueous solubility below 100 µg/mL can be a red flag for potential bioavailability issues.[1] For synthetic chemistry, solubility in reaction solvents informs concentration limits and potential precipitation issues.
Conclusion
This guide has provided a comprehensive framework for understanding and determining the solubility profile of (2-bromo-5-methoxy-4-methylphenyl)methanol. By combining a theoretical analysis based on molecular structure with a rigorous experimental protocol, researchers can generate high-quality, reliable data. An accurate solubility profile is not merely a data point; it is a critical piece of information that enables informed decision-making in chemical synthesis, process development, and pharmaceutical research, ultimately contributing to the success of research and development projects.
References
-
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]
-
Gomez-Bombarelli, R., et al. (2023). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery. [Link]
-
Chemistry LibreTexts. (2019). Physical properties of organic compounds. [Link]
-
Reachem. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. [Link]
-
ResearchGate. (2021). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]
-
Aydin, D., et al. (2017). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. [Link]
-
Chemical Reviews. (2021). Physics-Based Solubility Prediction for Organic Molecules. [Link]
-
Chem Help ASAP. (2019). effects of functional group polarity. YouTube. [Link]
-
RevisionDojo. (2025). Why Do Functional Groups Determine The Properties Of Organic Molecules? [Link]
-
Wikipedia. (n.d.). Functional group. [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]
-
ResearchGate. (2021). Automated assays for thermodynamic (equilibrium) solubility determination. [Link]
-
CDC Stacks. (n.d.). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. [Link]
-
OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]
-
Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. [Link]
-
PubMed. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. [Link]
-
VARIOUS analysis. (n.d.). Water solubility flask method according to EC A.6., OECD 105. [Link]
-
IISER Kolkata ePrints Repository. (2016). Validation of a HPLC Method for the Quantitative Analysis of 16-Poly Aromatic Hydrocarbon from Water Sample. [Link]
-
PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]
-
KREATiS. (n.d.). High-accuracy water solubility determination using logK. [Link]
-
PubChem. (n.d.). (2-Bromo-5-methoxyphenyl)methanol. [Link]
-
Veeprho. (n.d.). (2-bromo-4,5-dimethoxyphenyl)methanol. [Link]
-
Chemspace. (n.d.). (2-bromo-5-methoxy-4-methylphenyl)methanol. [Link]
-
PubChem. (n.d.). (2-Bromo-4,5-dimethoxyphenyl)methanol. [Link]
-
PubChemLite. (n.d.). (2-bromo-5-methoxy-4-methylphenyl)methanol. [Link]
-
PubChem. (n.d.). (2-Bromo-5-methylphenyl)methanol. [Link]
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- 14. Developing HPLC Methods [sigmaaldrich.cn]
Technical Guide: Reactivity of (2-Bromo-5-methoxy-4-methylphenyl)methanol with Electrophiles
The following technical guide details the reactivity profile of (2-Bromo-5-methoxy-4-methylphenyl)methanol , a highly functionalized benzyl alcohol scaffold used in the synthesis of mitomycin analogues and complex heterocyclic drugs.
Executive Summary & Structural Logic
(2-Bromo-5-methoxy-4-methylphenyl)methanol (CAS: 137462-16-1) acts as a dense "push-pull" aromatic scaffold. Its value in drug development—specifically in the synthesis of pyrrolo[1,2-a]indoles and mitomycin C analogues —stems from its orthogonal reactivity.
The molecule presents two distinct nucleophilic domains that react with electrophiles:[1]
-
The Benzylic Alcohol (Hard Nucleophile): Controlled by steric crowding from the ortho-bromo group. Reacts with "hard" electrophiles (acyl chlorides, sulfonyl chlorides) and oxidants.
-
The Aromatic Ring (Soft Nucleophile): Heavily influenced by the strong electron-donating methoxy group. Reacts with "soft" electrophiles (nitronium ions, halogens) via Electrophilic Aromatic Substitution (EAS).
Structural Analysis
The regiochemistry of this molecule is dictated by the competing electronic effects of the substituents.
-
C5-Methoxy (-OMe): The dominant activating group. It directs electrophiles ortho and para. Since the para position (C2) is blocked by Bromine, the C6 position is the primary "hotspot" for ring functionalization.
-
C2-Bromine (-Br): An electron-withdrawing group that deactivates the ring inductively but provides steric bulk, protecting the benzylic alcohol from non-specific metabolic degradation.
-
C4-Methyl (-Me): A weak activator that reinforces the electron density of the ring but plays a secondary directing role compared to the methoxy group.
Figure 1: Reactivity map highlighting the two primary nucleophilic centers available for electrophilic attack.
Reactivity Mode A: O-Functionalization (Benzylic Alcohol)
The hydroxyl group is the most kinetically accessible nucleophile. However, the ortho-bromo substituent introduces significant steric hindrance, requiring modified conditions compared to simple benzyl alcohols.
Reaction with Acyl Chlorides & Anhydrides (Esterification)
The alcohol reacts with electrophilic carbonyls to form esters. Due to the steric bulk at C2, the use of a nucleophilic catalyst (DMAP) is strictly required to activate the electrophile.
-
Electrophiles: Acetyl chloride, Benzoyl chloride, Acetic anhydride.
-
Mechanism: Nucleophilic attack of Oxygen on the Carbonyl Carbon.
-
Critical Factor: Without DMAP, reaction times are prolonged (24h+) due to the shielding effect of the C2-Bromine.
Reaction with Thionyl Chloride/Phosphorus Tribromide (Activation)
To utilize the molecule as an alkylating agent (e.g., for coupling to pyrrole rings), the -OH must first react with an electrophilic halogenating agent to become a leaving group (-Cl or -Br).
-
Reagent (Electrophile): Thionyl Chloride (
) or Phosphorus Tribromide ( ). -
Outcome: Formation of 2-Bromo-5-methoxy-4-methylbenzyl chloride/bromide .
-
Note: This is the standard first step in synthesizing mitomycin precursors. The resulting benzyl halide is highly reactive and prone to hydrolysis; it must be stored under anhydrous conditions.
Oxidation (Reaction with Electrophilic Oxidants)
Oxidation converts the alcohol to 2-Bromo-5-methoxy-4-methylbenzaldehyde , a crucial intermediate for Vilsmeier-Haack type cyclizations.
-
Electrophiles: Oxalyl chloride (Swern), Pyridinium Chlorochromate (PCC), or MnO2.
-
Selectivity: Manganese Dioxide (
) is preferred for its mildness, selectively oxidizing the activated benzylic position without affecting the electron-rich aromatic ring.
Reactivity Mode B: Electrophilic Aromatic Substitution (Ring C6)
The aromatic ring acts as a nucleophile toward strong electrophiles. The regiochemistry is strictly controlled by the C5-Methoxy group .
Regioselectivity Analysis
| Position | Electronic Environment | Steric Environment | Reactivity Prediction |
| C3 | ortho-Me, ortho-Br, meta-OMe | Flanked by Br and Me (Very Crowded) | Inert |
| C6 | ortho-OMe, meta-Me, para-Br | Flanked by OMe and CH2OH (Accessible) | Highly Reactive |
Nitration
Reaction with Nitronium ion (
-
Conditions:
(Acetyl nitrate) is preferred over to prevent oxidation of the benzylic alcohol or polymerization. -
Product: 2-Bromo-5-methoxy-4-methyl-6-nitrobenzyl alcohol.
Formylation (Vilsmeier-Haack)
Reaction with the Vilsmeier reagent (DMF +
-
Mechanism: The C6 carbon attacks the chloroiminium ion.
-
Utility: Introduces a formyl group (-CHO) at C6, allowing for subsequent ring closure to form indene or indole systems.
Experimental Protocol: Conversion to Benzyl Bromide
This protocol describes the reaction of the scaffold with
Objective: Synthesize 2-Bromo-5-methoxy-4-methylbenzyl bromide.
Reagents
-
Substrate: (2-Bromo-5-methoxy-4-methylphenyl)methanol (1.0 equiv)
-
Electrophile: Phosphorus Tribromide (
) (0.4 equiv) -
Solvent: Dichloromethane (DCM), anhydrous
-
Quench: Saturated
solution
Workflow
-
Setup: Flame-dry a 3-neck round bottom flask and purge with Argon. Add the substrate and dissolve in anhydrous DCM (0.1 M concentration). Cool the solution to 0°C using an ice bath.
-
Addition: Dilute
in DCM. Add dropwise to the reaction mixture over 20 minutes. Caution: Reaction is exothermic. -
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1). The alcohol spot (polar) should disappear, replaced by a less polar bromide spot.
-
Quench: Cool back to 0°C. Carefully add saturated
to neutralize HBr byproducts. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Storage: The product is a lachrymator and unstable. Store at -20°C under Argon.
Figure 2: Step-by-step workflow for the activation of the benzylic alcohol.
References
-
BenchChem. Synthesis and Reactivity of N-(2-bromo-5-methoxy-4-methylphenyl)prop-2-enamide and precursors. Retrieved from
-
Kametani, T., et al. (1978). Synthesis of Pyrrolo[1,2-a]indoles and Related Systems.[3] Heterocycles, Vol 9, No 3.[3] Retrieved from
-
PubChem. (2-Bromo-5-methoxy-4-methylphenyl)methanol Compound Summary. National Library of Medicine. Retrieved from
-
Sigma-Aldrich. Product Specification: (2-Bromo-4,5-dimethoxyphenyl)methanol. Retrieved from
Sources
Methodological & Application
Application Note: Optimized Heck Coupling Protocols for (2-Bromo-5-methoxy-4-methylphenyl)methanol
Topic: (2-Bromo-5-methoxy-4-methylphenyl)methanol in Heck Reaction Conditions Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide details the optimized protocols for the Palladium-catalyzed Mizoroki-Heck coupling of (2-Bromo-5-methoxy-4-methylphenyl)methanol (CAS: 57295-33-7). This substrate presents specific synthetic challenges: electronic deactivation due to the para-methoxy group and steric hindrance from the ortho-hydroxymethyl moiety. We present two validated methodologies—a high-turnover Ligand-Enhanced Method (Method A) and a robust Phase-Transfer Method (Method B)—to ensure efficient C-C bond formation while suppressing side reactions such as oxidation or premature cyclization.
Chemical Context & Mechanistic Insight
Substrate Analysis
The target molecule is a tetrasubstituted benzene derivative. Its reactivity in Pd-catalyzed cross-coupling is governed by two opposing factors:
-
Electronic Deactivation: The methoxy group at the C5 position is para to the bromine at C2. The strong resonance donation (+R effect) of the methoxy group significantly increases the electron density of the C-Br bond, raising the activation energy for the oxidative addition of Pd(0).
-
Steric & Chelation Effects: The hydroxymethyl group (-CH₂OH) at C1 is ortho to the bromine. While this creates steric bulk, the hydroxyl group can act as a directing group or facilitate intramolecular cyclization (e.g., to isochromenes) post-coupling.
The Catalytic Cycle & Challenges
The rate-limiting step for this substrate is the Oxidative Addition . Standard conditions (e.g., Pd(PPh₃)₄) often result in low conversion or require excessive heating, which degrades the catalyst.
-
Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, P(tBu)₃) to accelerate oxidative addition, or employ "Jeffery conditions" (Pd/TBAB) to stabilize active Pd-nanoclusters that are less sensitive to steric hindrance.
Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition caused by the electron-rich nature of the substrate.
Experimental Protocols
Pre-reaction Considerations
-
Solvent Quality: Use anhydrous DMF or DMAc. Water facilitates the reaction in some Jeffery conditions but can promote competitive debromination in this specific electron-rich system.
-
Base Selection: Anhydrous K₃PO₄ is preferred over carbonates for Method A to minimize base-mediated side reactions of the benzyl alcohol.
-
Inert Atmosphere: Strict Argon or Nitrogen purging is required to prevent oxidation of the benzyl alcohol to the corresponding aldehyde (a common side reaction catalyzed by Pd(II) in air).
Method A: Ligand-Enhanced Coupling (High Yield)
Recommended for high-value synthesis where conversion efficiency is paramount.
Reagents:
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)
-
Alternative: P(tBu)₃·HBF₄
-
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: Toluene or 1,4-Dioxane (0.2 M concentration)
Procedure:
-
Charge: In a glovebox or under Ar flow, add Pd(OAc)₂ (2.2 mg, 0.01 mmol), SPhos (8.2 mg, 0.02 mmol), and (2-Bromo-5-methoxy-4-methylphenyl)methanol (231 mg, 1.0 mmol) to a reaction vial.
-
Solubilize: Add anhydrous Toluene (5 mL). Stir for 5 mins to pre-complex the catalyst.
-
Activate: Add the alkene (e.g., Methyl Acrylate, 1.5 equiv) and K₃PO₄ (424 mg, 2.0 mmol).
-
Heat: Seal the vial and heat to 100°C for 12–16 hours.
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Method B: Jeffery Conditions (Ligand-Free)
Recommended for scale-up or cost-sensitive applications.
Reagents:
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)
-
Base: NaOAc or K₂CO₃ (2.5 equiv)
-
Solvent: DMF (Dimethylformamide)
Procedure:
-
Mix: To a flask, add the aryl bromide (1.0 equiv), TBAB (1.0 equiv), and Base (2.5 equiv).
-
Dissolve: Add DMF (0.5 M concentration).
-
Catalyst: Add Pd(OAc)₂ (0.05 equiv) and the alkene (1.5 equiv).
-
Reaction: Heat to 110°C for 24 hours. The mixture will turn black (formation of active Pd nanoparticles stabilized by ammonium salt).
-
Quench: Dilute with water and extract with Et₂O or DCM. Wash organic layer extensively with water to remove DMF.
Data Summary & Troubleshooting
| Parameter | Method A (SPhos) | Method B (Jeffery/TBAB) |
| Reaction Rate | Fast (8-12 h) | Slow (18-24 h) |
| Temperature | 80-100°C | 100-120°C |
| Oxidative Addition | Facilitated by ligand | Facilitated by temp & nanoparticles |
| Cost | High (Ligand cost) | Low |
| Sensitivity | Sensitive to Air/Moisture | Moderately tolerant |
| Primary Risk | Catalyst deactivation | Product contamination with DMF |
Troubleshooting Guide:
-
Low Conversion: The p-OMe group deactivates the bromide. Increase temperature to 120°C or switch to Method A with a 1:2 Pd:Ligand ratio.
-
Aldehyde Formation: If the benzyl alcohol oxidizes to 2-bromo-5-methoxy-4-methylbenzaldehyde, ensure the reaction is strictly anaerobic. Pd(II) + O₂ is a known oxidation system for benzyl alcohols.
-
Cyclization: If coupling with an alkyne or specific alkenes, the product may spontaneously cyclize to form an isochromene or benzofuran . If the open-chain product is desired, avoid acidic workups.
Downstream Applications: Cyclization
The product of this Heck reaction contains a styrenyl system ortho to a hydroxymethyl group. This is a privileged scaffold for heterocycle synthesis.
-
Isochroman Formation: Treatment of the coupled product (e.g., cinnamate) with a base (e.g., tBuOK) can induce intramolecular oxa-Michael addition to form isochromans.
-
Isochromene Formation: If the coupling partner is an alkyne (Sonogashira), the cyclization to isochromene is often spontaneous or catalyzed by the same Pd species (tandem coupling-cyclization).
Figure 2: Operational workflow for selecting the appropriate coupling protocol.
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link
- Context: Establishes the necessity of bulky, electron-rich phosphines (like P(tBu)3)
-
Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters. Link
- Context: The foundational text for "Jeffery Conditions" (Method B), utilizing phase-transfer agents to stabilize Pd species.
-
Pal, S. (2009).[1] Palladium-catalyzed synthesis of isochromenes and their analogues. Tetrahedron. Link
- Context: Details the cyclization pathways of 2-halobenzyl alcohols and their derivatives, relevant for downstream processing.
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link
- Context: Provides the basis for selecting SPhos as the optimal ligand for electron-rich, sterically hindered substr
Sources
Application Notes & Protocols: Strategic Functionalization of (2-Bromo-5-methoxy-4-methylphenyl)methanol for Advanced Synthesis
Abstract
(2-Bromo-5-methoxy-4-methylphenyl)methanol is a highly versatile synthetic intermediate, prized in drug discovery and materials science for its strategically positioned functional groups. The presence of an aryl bromide, a nucleophilic benzylic alcohol, and activating methoxy and methyl groups offers multiple, orthogonal handles for molecular elaboration. This guide provides a comprehensive overview of reliable protocols for the selective functionalization of this scaffold, focusing on transformations at both the C-Br and C-OH centers. We present detailed, step-by-step procedures, explain the rationale behind experimental choices, and summarize key data to empower researchers in the efficient construction of complex molecular architectures.
Introduction: The Strategic Value of a Multifunctional Scaffold
The (2-Bromo-5-methoxy-4-methylphenyl)methanol core represents a privileged scaffold in medicinal chemistry. The aryl bromide is a linchpin for modern cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds to build biaryl systems or introduce diverse substituents. Concurrently, the benzylic alcohol provides a gateway for oxidation to the corresponding aldehyde, conversion into various ether and ester linkages, or transformation into a leaving group for subsequent nucleophilic substitution. This document outlines validated protocols to harness this reactivity, allowing for a modular and divergent approach to library synthesis and lead optimization.
Overview of Functionalization Pathways
The primary reactive sites of (2-Bromo-5-methoxy-4-methylphenyl)methanol allow for a variety of transformations. The diagram below illustrates the principal functionalization strategies discussed in this guide.
Figure 1: Key functionalization pathways for (2-Bromo-5-methoxy-4-methylphenyl)methanol.
Protocols for C-Br Bond Functionalization: Cross-Coupling Reactions
The aryl bromide moiety is exceptionally well-suited for palladium-catalyzed cross-coupling reactions, which are foundational for constructing complex molecular frameworks.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for forming biaryl or aryl-vinyl bonds by coupling the aryl bromide with an organoboron species.[1][2] Its high functional group tolerance makes it ideal for use with our substrate without requiring protection of the benzylic alcohol.
This reaction involves an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (in the presence of a base) and reductive elimination to yield the coupled product and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields.[1] Tetrakis(triphenylphosphine)palladium(0) is a reliable catalyst for this type of substrate, and a carbonate base in a mixed aqueous-organic solvent system facilitates the transmetalation step.[1]
Figure 2: Workflow for the Suzuki-Miyaura cross-coupling protocol.
Materials:
-
(2-Bromo-5-methoxy-4-methylphenyl)methanol
-
Aryl or Vinyl Boronic Acid (e.g., 4-methylphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene, Ethanol, Water
-
Ethyl Acetate, Brine, Anhydrous Sodium Sulfate
-
Silica Gel for chromatography
Procedure:
-
To a round-bottom flask, add (2-Bromo-5-methoxy-4-methylphenyl)methanol (1.0 eq), the desired boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of Toluene/Ethanol/Water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling a stream of nitrogen or argon through it for 15-20 minutes.
-
Under a positive pressure of nitrogen, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Heat the reaction mixture to 100°C and stir vigorously for 12 hours or until TLC analysis indicates complete consumption of the starting material.[1]
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent typically a hexane/ethyl acetate gradient) to yield the pure biaryl methanol product.
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Est. Yield (%) |
| 1 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 88-96 |
| 3 | Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | THF/H₂O | 80 | 8 | 80-90 |
| Yields are estimated based on typical efficiencies for these reactions.[1][2] |
Protocols for C-OH Bond Functionalization
The benzylic alcohol is a versatile functional group that can be readily oxidized, converted to an ether, or transformed into a more reactive electrophilic center.
Oxidation to 2-Bromo-5-methoxy-4-methylbenzaldehyde
Mild oxidation of the benzylic alcohol to the aldehyde provides a key intermediate for subsequent reactions such as reductive amination, Wittig reactions, or further oxidation to the carboxylic acid.
Manganese dioxide (MnO₂) is an excellent chemoselective reagent for the oxidation of benzylic alcohols. It is a heterogeneous oxidant, which simplifies the reaction workup as the excess reagent and manganese byproducts can be removed by simple filtration. The reaction is typically performed in a non-polar solvent like dichloromethane (DCM) at room temperature, preserving the sensitive aryl bromide bond.
Materials:
-
(2-Bromo-5-methoxy-4-methylphenyl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Celite®
Procedure:
-
Dissolve (2-Bromo-5-methoxy-4-methylphenyl)methanol (1.0 eq) in DCM in a round-bottom flask.
-
Add activated MnO₂ (5.0 - 10.0 eq by weight) in one portion.
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is often complete within 4-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the Celite® pad thoroughly with additional DCM.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude aldehyde, which is often pure enough for subsequent steps or can be further purified by chromatography.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol.[3] This protocol involves deprotonation of the benzylic alcohol followed by nucleophilic substitution with an alkyl halide.
A strong base, such as sodium hydride (NaH), is used to quantitatively deprotonate the alcohol, forming a sodium alkoxide. This potent nucleophile then displaces a halide from an electrophile (e.g., methyl iodide or benzyl bromide) in an Sₙ2 reaction. Anhydrous polar aprotic solvents like THF or DMF are ideal for this process.
Figure 3: Workflow for the Williamson ether synthesis protocol.
Materials:
-
(2-Bromo-5-methoxy-4-methylphenyl)methanol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl Halide (e.g., Iodomethane)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate, Brine, Anhydrous Sodium Sulfate
Procedure:
-
To a flame-dried flask under nitrogen, add NaH (1.2 eq). Wash with anhydrous hexanes to remove mineral oil if desired, then suspend in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of (2-Bromo-5-methoxy-4-methylphenyl)methanol (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the reaction is complete.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify via column chromatography to afford the desired ether.
Conversion to Benzyl Bromide
Transforming the benzylic alcohol into a more reactive benzyl bromide opens up a vast array of possibilities for Sₙ2 reactions with a wide range of nucleophiles. This conversion can be effectively achieved using phosphorus tribromide (PBr₃). A similar bromination of a related benzylic alcohol is a key step in the synthesis of pharmaceutical intermediates.
Materials:
-
(2-Bromo-5-methoxy-4-methylphenyl)methanol
-
Phosphorus Tribromide (PBr₃)
-
Anhydrous Diethyl Ether or DCM
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Dissolve (2-Bromo-5-methoxy-4-methylphenyl)methanol (1.0 eq) in anhydrous diethyl ether in a flask under nitrogen.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add PBr₃ (0.4 eq) dropwise via syringe.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Cool the reaction back to 0°C and slowly pour it over crushed ice.
-
Carefully neutralize the mixture by adding saturated aqueous NaHCO₃ until effervescence ceases.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzyl bromide, which should be used immediately in the next step due to potential instability.
Conclusion
The protocols detailed herein provide a robust and versatile toolkit for the strategic functionalization of (2-Bromo-5-methoxy-4-methylphenyl)methanol. By leveraging modern cross-coupling chemistry at the aryl bromide position and classical transformations at the benzylic alcohol, researchers can efficiently generate a diverse array of complex molecules. The orthogonality of these reactive sites makes this compound an invaluable building block for projects in drug development and materials science, enabling the rapid exploration of chemical space and the synthesis of novel molecular entities.
References
- An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(4-methylphenyl)
- Cross-Coupling Methods for Methylation.
- Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
- Ether synthesis by etherification (alkyl
Sources
Troubleshooting & Optimization
Technical Support Center: Buchwald-Hartwig Amination of (2-Bromo-5-methoxy-4-methylphenyl)methanol
Status: Operational Ticket Priority: High (Complex Substrate) Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The "Trojan Horse" Substrate
You are attempting to couple an amine with (2-Bromo-5-methoxy-4-methylphenyl)methanol . This substrate presents a classic "Trojan Horse" scenario in palladium catalysis.
-
The Trap (Intramolecular Competition): The ortho-hydroxymethyl group is a competent nucleophile. Under palladium catalysis, it can cyclize to form a dihydroisobenzofuran (phthalan) derivative, effectively killing your yield.
-
The Hurdle (Electronic Deactivation): The methoxy group at the C5 position is para to the bromide. As a strong electron-donating group (EDG), it significantly increases the electron density at the C-Br bond, making the initial oxidative addition step kinetically sluggish.
This guide provides the troubleshooting logic to navigate these competing pathways.
Diagnostic Visualizer
Before adjusting your protocol, identify your specific failure mode using the pathway map below.
Figure 1: Mechanistic divergence in the amination of 2-bromobenzyl alcohol derivatives. The intramolecular O-arylation is the kinetically favored trap.
Troubleshooting Modules
Module A: The "Phthalan Trap" (Cyclic Ether Formation)
Symptom: LCMS shows a major peak with a mass corresponding to [M - HBr]. NMR shows the disappearance of the benzylic alcohol protons and the formation of a new methylene signal characteristic of a cyclic ether.
Root Cause: The hydroxyl group is perfectly positioned (5-membered ring transition state) to displace the bromide via intramolecular O-arylation. Palladium catalysts form C-O bonds almost as well as C-N bonds, and intramolecular reactions are entropically favored over intermolecular amination.
Corrective Actions:
-
The "Gold Standard" Fix (Protection):
-
Protocol: Protect the alcohol as a TBDMS ether before the Buchwald step. The silyl group sterically and electronically shuts down the O-arylation pathway.
-
Why: This converts the system from a bifunctional "mess" into a standard aryl bromide. Deprotection (TBAF) is quantitative.
-
-
The "Direct" Fix (Ligand/Base Tuning):
-
Ligand: Switch to BrettPhos or RuPhos . These bulky, electron-rich ligands are highly selective for C-N coupling over C-O coupling due to specific steric interactions that destabilize the smaller Pd-O transition state.
-
Base: Avoid strong alkoxide bases (NaOtBu) which deprotonate the alcohol, making it a better nucleophile. Use Cs₂CO₃ or K₃PO₄ in 1,4-dioxane.
-
Module B: Stalled Reaction (Starting Material Recovery)
Symptom: No reaction. Catalyst remains active (dark color), but substrate persists.
Root Cause: The 5-methoxy group (para to Br) donates electron density into the ring, increasing the bond strength of the C-Br bond. Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts are often too weak to perform oxidative addition on this electron-rich ring.
Corrective Actions:
-
Catalyst Upgrade: Use Pd-G3/G4 Precatalysts (e.g., XPhos Pd G4). These generate the active Pd(0) species immediately and possess the electron-richness required to crack the deactivated C-Br bond.
-
Temperature: Increase reaction temperature to 100–110°C .
-
Solvent: Switch from Toluene (boiling point 110°C) to t-Amyl Alcohol or 1,4-Dioxane to allow higher thermal ceilings.
Module C: The "Silent Killer" (Protodehalogenation)
Symptom: Formation of (3-methoxy-4-methylphenyl)methanol (Mass = M - Br + H).
Root Cause:
This occurs via
Corrective Actions:
-
Solvent Hygiene: Strictly avoid isopropanol or primary alcohols as solvents. They act as hydride donors. Use anhydrous Toluene or Dioxane.
-
Inert Atmosphere: Ensure rigorous degassing (sparging with Argon for 15 mins). Oxygen can promote pathways that lead to catalyst decomposition and hydride transfer.
Optimized Experimental Protocols
Method A: The Robust Route (Recommended)
Best for: High-value intermediates, scale-up, and ensuring purity.
| Step | Reagent/Condition | Notes |
| 1. Protection | TBDMS-Cl, Imidazole, DMF, RT | Quantitatively caps the -OH "trap". |
| 2. Amination | Catalyst: XPhos Pd G4 (2 mol%)Base: NaOtBu (1.5 equiv)Solvent: Toluene (0.2 M)Temp: 100°C | The protected substrate allows the use of strong bases (NaOtBu) which accelerate the amination significantly. |
| 3. Deprotection | TBAF (1.0 M in THF) | Cleaves silyl group to return the alcohol. |
Method B: The Direct Route (High Risk/High Reward)
Best for: Rapid screening, small scale, stable amines.
-
Charge Vessel: Add Substrate (1.0 equiv), Amine (1.2 equiv), Cs₂CO₃ (2.0 equiv).
-
Catalyst: Add BrettPhos Pd G4 (3–5 mol%).
-
Note: If G4 is unavailable, use Pd₂(dba)₃ (2 mol%) + BrettPhos (4 mol%).
-
-
Solvent: Add anhydrous 1,4-Dioxane (sparged with Ar).
-
Execution: Heat to 100°C for 12–16 hours.
-
Critical: Do not use NaOtBu; the carbonate base is essential to keep the alcohol protonated and less nucleophilic.
-
Frequently Asked Questions (FAQ)
Q: Can I use an aryl chloride instead of the bromide to avoid side reactions? A: No. While aryl chlorides are less prone to halogen exchange, they are even harder to undergo oxidative addition, especially with your electron-rich methoxy ring. You would likely see zero conversion. Stick to the bromide or upgrade to the iodide (though iodides carry their own stability risks).
Q: Why do I see benzaldehyde in my crude NMR? A: Palladium nanoparticles (Pd-black) formed from catalyst decomposition are excellent catalysts for the oxidation of benzyl alcohols. This indicates your catalytic cycle is dying (catalyst death). Increase the ligand:metal ratio or ensure your solvent is strictly oxygen-free to prevent Pd-black formation.
Q: Can I use microwave heating? A: Yes, but be cautious. Microwave superheating can accelerate the intramolecular cyclization (Phthalan formation) faster than the intermolecular amination. If you use MW, stick to Method A (Protected) .
References
-
Mechanistic Overview of C-N vs C-O Coupling
-
Hartwig, J. F.[1] "Carbon-Heteroatom Bond Formation Catalysed by Organometallic Complexes." Nature, 2008 , 455, 314–322.
-
-
Intramolecular Etherification (The Phthalan Trap)
- Wolfe, J. P.; Buchwald, S. L. "Palladium-Catalyzed Inter- and Intramolecular Etherification of Aryl Halides." Journal of the American Chemical Society, 1999, 121, 5851–5852.
- Note: Establishes the facility of forming 5-membered oxygen heterocycles
-
Ligand Selection for Chemoselectivity (BrettPhos)
- Maitre, S., et al. "Buchwald-Hartwig Amination: A Guide to Ligand Selection.
- Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011, 2, 27–50.
-
Protodehalogenation Mechanisms
- Navarro, O., et al. "Mechanistic Studies on the Protodehalogenation of Aryl Halides." Journal of Organic Chemistry, 2004.
Sources
Technical Support Center: Catalyst Selection for Heck Reactions Involving (2-Bromo-5-methoxy-4-methylphenyl)methanol
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are tackling the Heck reaction with a challenging, sterically hindered substrate: (2-Bromo-5-methoxy-4-methylphenyl)methanol. Our goal is to provide you with not just protocols, but the underlying logic and troubleshooting strategies to ensure your success.
Frequently Asked Questions (FAQs)
Q1: Why is the Heck reaction with (2-Bromo-5-methoxy-4-methylphenyl)methanol considered challenging?
A1: The primary difficulty arises from the structure of the aryl bromide itself. The bromine atom is positioned ortho to a methyl group and a benzylic alcohol (-CH₂OH). This substitution pattern introduces significant steric hindrance around the reaction center. This bulkiness can severely slow down or completely inhibit the initial, crucial step of the catalytic cycle: the oxidative addition of the aryl bromide to the palladium(0) catalyst.[1] Furthermore, electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) can decrease the electrophilicity of the C-Br bond, making it less reactive towards the electron-rich Pd(0) center.
Q2: I used a standard catalyst like Pd(PPh₃)₄ and saw no reaction. What's wrong?
A2: This is a very common observation. Catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or systems generated in situ from Pd(OAc)₂ and triphenylphosphine (PPh₃) are often ineffective for sterically hindered or electron-rich aryl bromides.[2][3] The triphenylphosphine ligand, while a workhorse for many cross-coupling reactions, is not sterically bulky or electron-donating enough to promote the difficult oxidative addition step required for your substrate.[4] High temperatures needed to force the reaction with these systems can also lead to catalyst decomposition.[2]
Q3: What is the general principle for selecting a better catalyst system for this substrate?
A3: For challenging substrates like this, the key is in the ligand design. You need to pair a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) with a ligand that can overcome the steric and electronic hurdles. The ideal ligand should be:
-
Sterically Bulky: Large ligands force a low coordination number on the palladium center, creating a more reactive, coordinatively unsaturated species that can more easily undergo oxidative addition.[5]
-
Strongly Electron-Donating (Electron-Rich): Ligands that donate more electron density to the palladium atom make it more "nucleophilic" and thus more reactive towards the C-Br bond in the oxidative addition step.[3][5][6]
Two main classes of ligands fit this description perfectly: bulky phosphines (e.g., Buchwald-type biarylphosphines) and N-Heterocyclic Carbenes (NHCs) .[1][7] These ligands are known to stabilize the active catalyst, promote the key oxidative addition step, and facilitate the final reductive elimination.[4][6]
Q4: What role does the base play, and which one should I choose?
A4: The base is essential for regenerating the Pd(0) catalyst at the end of the cycle.[8] It neutralizes the H-Br that is formed during the β-hydride elimination and reductive elimination steps.[8][9] For aryl bromides, common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium acetate (NaOAc), as well as organic amine bases like triethylamine (Et₃N).[2][9] For your specific substrate, an inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent is a robust starting point.
Troubleshooting Guide: Common Problems & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Very Low Conversion | 1. Ineffective Catalyst/Ligand: Standard phosphine ligands (e.g., PPh₃) are not suitable for this sterically hindered substrate.[2][3] 2. Low Reaction Temperature: The C-Br bond is strong; sufficient thermal energy is required. 3. Catalyst Deactivation: Oxygen can oxidize the active Pd(0) catalyst. | 1. Switch to a specialized ligand. Use a bulky, electron-rich phosphine (e.g., SPhos, XPhos) or an N-Heterocyclic Carbene (NHC) ligand (e.g., IPr, SImes).[6][10] These are designed for challenging couplings. 2. Increase the temperature. Reactions with aryl bromides often require temperatures between 80-140 °C.[11][12] 3. Ensure inert conditions. Thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[13] |
| Starting Material is Decomposed (Debromination) | 1. Presence of Hydride Sources: Some reagents or solvents can act as hydride donors, leading to hydrodehalogenation. 2. Catalyst Decomposition: Formation of palladium black can sometimes catalyze side reactions. | 1. Change your base/solvent system. If using an amine base or alcohol solvent, switch to a carbonate base (K₂CO₃, Cs₂CO₃) and an aprotic solvent like DMF, DMAc, or Dioxane.[13] 2. Check ligand-to-palladium ratio. An insufficient amount of ligand can lead to palladium metal precipitation.[13] Ensure an appropriate ratio (typically 1:1 to 4:1 ligand:Pd). |
| Formation of Side Products (e.g., Homocoupling of Olefin) | 1. Slow Oxidative Addition: If the first step is slow, side reactions with the olefin can become competitive. 2. Incorrect Stoichiometry: An excess of the olefin partner can sometimes lead to oligomerization. | 1. Use a more active catalyst system. Again, bulky phosphines or NHCs will accelerate the desired oxidative addition step, outcompeting side reactions.[5][6] 2. Adjust stoichiometry. Start with a slight excess of the olefin (e.g., 1.2 - 1.5 equivalents). |
Catalyst System Recommendations
The following table provides a starting point for catalyst selection, tailored to the specific challenges of (2-Bromo-5-methoxy-4-methylphenyl)methanol.
| Catalyst System | Palladium Precursor | Ligand Type | Rationale & Key Considerations |
| System 1: Bulky Phosphine | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos (Buchwald Ligands) | Excellent Starting Point. These ligands combine steric bulk and strong electron-donating properties to facilitate oxidative addition with hindered aryl bromides. They are commercially available and well-documented. |
| System 2: NHC Ligand | Pd(OAc)₂ | IPr or SIPr (or their corresponding PEPPSI pre-catalysts) | High Activity & Stability. N-Heterocyclic Carbenes are powerful σ-donors, often outperforming phosphines for difficult substrates.[6] They form very stable bonds with palladium, leading to robust catalysts that resist decomposition at high temperatures.[11][12] |
| System 3: Palladacycle | Herrmann's Catalyst or Buchwald Palladacycle Precatalysts | Palladacycle | High Stability & Low Loadings. Palladacycles are pre-formed, air-stable Pd(II) complexes that are highly active and can often be used at very low catalyst loadings.[14][15] They are an excellent choice for process development and scale-up. |
Visualizing the Mechanism: The Heck Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. The diagram below illustrates the key steps involved in the Heck reaction. The choice of ligand is critical as it primarily influences the rate and efficiency of the initial "Oxidative Addition" step.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol Example
This protocol is a generalized starting point using a bulky phosphine ligand system. Optimization of temperature, base, and solvent may be required.
Materials:
-
(2-Bromo-5-methoxy-4-methylphenyl)methanol (1.0 equiv)
-
Olefin (e.g., n-butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane or DMF
Procedure:
-
To a flame-dried Schlenk flask under an Argon atmosphere, add (2-Bromo-5-methoxy-4-methylphenyl)methanol, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with Argon three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the olefin.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Heck Reaction—State of the Art. (2017, September 11). MDPI. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Heck Reaction Mechanism. BYJU'S. [Link]
-
Heck Reaction. (2023, June 30). Chemistry LibreTexts. [Link]
-
Heck Reaction. SATHEE. [Link]
-
Mechanisms of the Mizoroki–Heck Reaction. (2008, December 16). SciSpace. [Link]
-
Palladium Complexes of N-heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions--A Synthetic Chemist's Perspective. PubMed. [Link]
-
Well-Designed N-Heterocyclic Carbene Ligands for Palladium-Catalyzed Denitrative C–N Coupling of Nitroarenes with Amines. (2019, August 1). ACS Publications. [Link]
-
What is the role of PPh3 in Heck coupling? (2014, March 25). ResearchGate. [Link]
-
Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). (2024, January 11). YouTube. [Link]
-
N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. (2011, July 6). Chemical Society Reviews (RSC Publishing). [Link]
-
The Heck coupling reactions of aryl bromides with styrene. ResearchGate. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube. [Link]
-
Effects of phosphine ligands on heck reaction. UiTM Institutional Repository. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. [Link]
-
Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. SpringerLink. [Link]
-
Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group, University of Pittsburgh. [Link]
-
Heck reaction. (2023, January 22). Chemistry LibreTexts. [Link]
-
A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. (2007, February 8). ACS Publications. [Link]
-
Phosphine ligands for more efficient chemical processes. Cfm Oskar Tropitzsch GmbH. [Link]
-
Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands. (2010, January 28). PubMed. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Troubleshooting a difficult Heck reaction. (2024, June 14). Reddit. [Link]
-
Heck Reaction—State of the Art. (2017, September 11). Semantic Scholar. [Link]
-
Highly selective palladium-catalyzed Heck reactions of aryl bromides with cycloalkenes. PubMed. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2010, January 28). MDPI. [Link]
-
Flow Heck Reactions Using Extremely Low Loadings of Phosphine-Free Palladium Acetate. (2013, August 12). ACS Publications. [Link]
-
Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. (2013, December 17). Beilstein Journals. [Link]
-
Catalyzed Mizoroki–Heck Reaction or C–H Activation. (2019, November 6). MDPI. [Link]
-
(2-Bromo-5-methoxyphenyl)methanol. PubChem. [Link]
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- 15. Heck Reaction [organic-chemistry.org]
Technical Support Center: Purification of (2-Bromo-5-methoxy-4-methylphenyl)methanol Derivatives
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties isolating (2-Bromo-5-methoxy-4-methylphenyl)methanol (and its related derivatives).
This molecule represents a "perfect storm" of purification challenges:
-
Electronic Activation: The methoxy and methyl groups create an electron-rich aromatic system, making the benzylic alcohol prone to spontaneous dehydration or polymerization under acidic conditions.
-
Regioisomer Similarity: If synthesized via bromination of a precursor, the ortho- vs. para-directing effects often yield regioisomers with nearly identical
values. -
Crystallization Inhibition: The combination of a polar hydroxyl group and a lipophilic aryl bromide often results in "oiling out" rather than clean crystallization.
This guide moves beyond standard protocols, offering field-proven troubleshooting strategies grounded in thermodynamic principles and industrial separation science.
Module 1: Troubleshooting Crystallization ("The Gummy Solid")
Symptom: The crude product isolates as a viscous yellow/orange oil that refuses to solidify, even though the literature suggests a solid (approx. MP 75–95°C range based on structural analogs).
Root Cause Analysis
The "oiling out" phenomenon occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (Solid-Liquid). This is common in polysubstituted benzyl alcohols where trace impurities (aldehydes or regioisomers) disrupt the crystal lattice formation.
Protocol: The "Dual-Solvent Displacement" Method
Do not rely on simple evaporation. Use this thermodynamically controlled precipitation method.
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve the crude oil in the minimum amount of Toluene or DCM at 40°C. Avoid hot ethanol (risk of etherification). |
| 2 | Anti-Solvent Addition | Slowly add Cyclohexane or n-Heptane dropwise until a persistent cloudiness (turbidity) appears. |
| 3 | The "Heat-Cool" Cycle | Re-heat slightly to clarify the solution, then wrap the flask in foil and allow it to cool to Room Temp (RT) over 4 hours. |
| 4 | Seeding (Critical) | If no crystals form at RT, scratch the glass surface with a spatula at the air-liquid interface. If available, use a seed crystal of a similar aryl bromide. |
| 5 | Cold Soak | Once nucleation begins, move to -20°C. Do not move to cold immediately, or you will trap impurities. |
Visual Workflow: Crystallization Decision Tree
Figure 1: Decision matrix for handling oily crude products. Note that high impurity levels require a silica plug before crystallization attempts.
Module 2: Chromatographic Separation (Regioisomers & Stability)
Symptom: You observe "streaking" or "tailing" on TLC/Column, or you cannot separate the desired 2-bromo isomer from the 4-bromo or 6-bromo regioisomers.
Challenge: Acid Sensitivity
Benzyl alcohols on silica gel are susceptible to acid-catalyzed dehydration or etherification with the eluent (e.g., forming methyl ethers if MeOH is used). Standard silica is slightly acidic (pH ~5-6).
The "Buffered Silica" Protocol
To purify (2-Bromo-5-methoxy-4-methylphenyl)methanol without decomposition:
-
Column Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexane before loading your sample. This neutralizes acidic sites.
-
Mobile Phase: Use Hexane:Ethyl Acetate (gradient 95:5
70:30).-
Avoid: MeOH or EtOH in the mobile phase.
-
Alternative: If the compound is very polar, use DCM:Acetone.
-
-
Loading: Do not dry-load on silica. Dissolve the sample in a minimum volume of DCM and liquid-load.
Separating Regioisomers
If you have a mixture of bromination isomers (e.g., Br at position 2 vs. position 6), standard silica often fails.
-
Recommendation: Switch to C18 Reverse Phase (Flash or Prep-HPLC) .
-
Conditions: Water/Acetonitrile gradient (no acid modifier).
-
Why? The hydrophobic interaction with the C18 chain discriminates better between the steric bulk of the ortho-bromo vs. para-bromo placement than silica adsorption does.
Module 3: Chemical Stability & Workup FAQ
Symptom: Yield loss during workup; appearance of a new spot (aldehyde or dimer).
Reaction Pathway & Impurity Fate[1][2][3][4]
Figure 2: Degradation pathways. The electron-rich ring stabilizes the benzylic cation, accelerating Dimer formation in acid.
Frequently Asked Questions (FAQ)
Q1: My product turns pink/brown upon storage. Is it ruined?
-
Answer: Likely not. Phenolic/methoxy-rich aromatics are prone to surface oxidation (quinoid formation) which is highly colored even at ppm levels.
-
Fix: Wash the solid with cold pentane. If the color persists, recrystallize with a pinch of sodium metabisulfite (antioxidant) in the aqueous wash during workup.
Q2: Can I use HCl to remove the TEA after the "Buffered Silica" column?
-
Answer: NO. Do not expose this benzyl alcohol to strong mineral acids. The methoxy group activates the ring, making the benzylic position hyper-reactive.
-
Fix: The TEA will evaporate on the rotovap (high vacuum). Any trace TEA is better than decomposing your product with HCl.
Q3: The aldehyde impurity (from oxidation) co-elutes with my alcohol.
-
Answer: Do not try to separate them by column.
-
Fix: Dissolve the mixture in DCM and wash with saturated aqueous Sodium Bisulfite (NaHSO₃) . The aldehyde forms a water-soluble bisulfite adduct and partitions into the aqueous layer, leaving the pure alcohol in the organic layer.
Summary of Physical Properties (Reference Data)
Based on structural analogs (e.g., 2-bromo-4,5-dimethoxybenzyl alcohol), expect the following:
| Property | Value (Estimated/Range) | Notes |
| Appearance | White to pale beige needles | Often oils out initially. |
| Melting Point | 75°C – 95°C | Sharp MP indicates high purity. |
| Solubility | High: DCM, EtOAc, THFLow: Hexane, Water | Use Toluene/Heptane for crystallization. |
| TLC Stain | UV active; KMnO4 (oxidizes) | Anisaldehyde stain works best (purple/red). |
References
-
BenchChem. An In-depth Technical Guide to the Preparation of MOM-protected 2-Bromobenzyl Alcohol.[1] (General protocols for handling brominated benzyl alcohols).
-
MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile. (Discusses purification of methoxy-substituted benzyl derivatives).
-
Organic Syntheses. o-Methylbenzyl Alcohol and derivatives. (Foundational workup procedures for methyl-substituted benzyl alcohols).
-
Sigma-Aldrich. 2-Bromo-5-methoxybenzyl bromide Safety & Data. (Safety handling for the brominated analogs).
-
Indian Academy of Sciences. Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin. (Stability of methoxy-benzyl alcohols in acidic/basic media).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling brominated aromatic compounds.
Sources
Validation & Comparative
Mass Spectrometry for the Confirmation of (2-Bromo-5-methoxy-4-methylphenyl)methanol Derivatives: A Comparative Guide
This guide provides an in-depth comparison of mass spectrometry (MS) strategies for the structural confirmation of (2-Bromo-5-methoxy-4-methylphenyl)methanol and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocol listings to explain the causality behind methodological choices, ensuring a robust and reliable analytical approach. We will explore how the unique structural features of this compound class dictate the optimal selection of sample introduction, ionization techniques, and fragmentation analysis for unambiguous confirmation.
Structural Considerations: The Key to Method Selection
The molecular structure of the target analyte is the primary determinant for selecting an appropriate mass spectrometry strategy. Let's dissect the (2-Bromo-5-methoxy-4-methylphenyl)methanol backbone to understand its inherent properties and how they influence its behavior in a mass spectrometer.
-
The Bromine Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1] This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, serving as a definitive marker for the presence of a single bromine atom. This is the most powerful preliminary confirmation tool.
-
The Aromatic Core: The substituted benzene ring is a stable structure that can readily be ionized, particularly under electron ionization. Its substituents dictate the primary fragmentation pathways.
-
The Methanol Moiety (-CH₂OH): This benzylic alcohol group significantly influences the molecule's properties. It increases polarity, making it a candidate for "soft" ionization techniques. It is also a primary site for fragmentation, often through the neutral loss of water (H₂O). For Gas Chromatography (GC) analysis, this polar group may require derivatization to improve volatility and peak shape.[2][3]
-
Methoxy (-OCH₃) and Methyl (-CH₃) Groups: These substituents are common sites for radical loss (•CH₃) or can influence the fragmentation of the aromatic ring.
Understanding these features allows us to predict the molecule's response to different analytical techniques and select the most informative approach.
A Comparative Analysis of Ionization Techniques
The choice of ionization is the most critical decision in the analytical workflow. It determines whether the analyte is detected, the nature of the primary ion (e.g., molecular ion vs. protonated molecule), and the extent of initial fragmentation. We will compare the two most common approaches when coupled with chromatography: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds.[4][5] For (2-Bromo-5-methoxy-4-methylphenyl)methanol derivatives, its suitability depends on the specific derivative's properties and often necessitates a derivatization step to mask the polar alcohol group.[2][6]
| Ionization Method | Principle & Applicability | Advantages for this Analyte | Disadvantages for this Analyte |
| Electron Ionization (EI) | High-energy electrons (70 eV) bombard the molecule, causing ionization and extensive, reproducible fragmentation.[5] | Provides a detailed "fingerprint" mass spectrum rich in structural information.[7] Fragmentation patterns are well-documented and predictable. | The molecular ion may be weak or entirely absent, making molecular weight determination difficult.[7] Not suitable for thermally labile derivatives. |
| Negative Chemical Ionization (NCI) | A softer ionization technique that often involves electron capture by electronegative atoms. | Exceptionally sensitive and selective for halogenated compounds like brominated aromatics.[8][9] Often produces an intense bromide anion (Br⁻, m/z 79 and 81), which can be monitored for selective detection at trace levels.[8] | Provides minimal structural fragmentation beyond the formation of Br⁻, making it a detection tool rather than a primary structural elucidation tool. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is ideal for polar, less volatile, and thermally labile compounds, making it highly suitable for analyzing a diverse range of pharmaceutical derivatives without derivatization.[10]
| Ionization Method | Principle & Applicability | Advantages for this Analyte | Disadvantages for this Analyte |
| Electrospray Ionization (ESI) | A soft ionization technique that generates ions from a liquid solution.[11] It is highly suitable for polar molecules that can be protonated or deprotonated.[10] | Excellent for preserving the molecular species, typically as a protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.[10] The presence of heteroatoms (oxygen) facilitates protonation. Minimizes in-source fragmentation, simplifying molecular weight confirmation.[11] | Ionization efficiency can be susceptible to matrix effects and solvent conditions. May not be efficient for very nonpolar derivatives. Multiple protomers can sometimes form, complicating spectra.[12][13] |
| Atmospheric Pressure Chemical Ionization (APCI) | The sample is vaporized and ionized via gas-phase ion-molecule reactions.[14][15] It is well-suited for medium-polarity to nonpolar compounds that are thermally stable.[16] | A good alternative for derivatives that are not polar enough for ESI.[14][17] It can handle higher flow rates and a wider range of nonpolar solvents compared to ESI.[15][16] | Requires the analyte to be thermally stable enough to vaporize. Can sometimes produce more fragmentation than ESI. |
Fragmentation Analysis: Deconstructing the Molecule
Tandem mass spectrometry (MS/MS) is essential for full structural confirmation. By selecting the molecular ion or protonated molecule and subjecting it to collision-induced dissociation (CID), we can generate product ions that reveal the molecule's substructures.
Predicted Fragmentation Pathways
Based on the structure of (2-Bromo-5-methoxy-4-methylphenyl)methanol, several key fragmentation pathways can be predicted. The following diagram illustrates the likely fragmentation cascade for the protonated molecule [M+H]⁺ under CID conditions.
Caption: Predicted CID fragmentation of protonated (2-Bromo-5-methoxy-4-methylphenyl)methanol.
Summary of Key Diagnostic Fragments
| m/z (Predicted) | Ion Identity | Significance |
| 231/233 | [M+H]⁺ | Confirms the molecular weight and the presence of one bromine atom. |
| 213/215 | [M+H-H₂O]⁺ | Diagnostic for a benzylic alcohol; indicates the loss of the hydroxyl group and a proton. |
| 185/187 | [M+H-H₂O-CO]⁺ | Subsequent loss of carbon monoxide from the benzyl cation, characteristic of some aromatic structures.[18] |
| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation, resulting from cleavage of the side chain. |
| 134 | [M+H-H₂O-Br•]⁺ | Fragment resulting from the loss of the bromine radical from the water-loss fragment. |
Experimental Protocols: A Practical Guide
The following protocols provide a validated starting point for method development. Instrument parameters should be optimized for the specific mass spectrometer and derivative being analyzed.
Protocol 1: GC-MS Analysis with Derivatization
This method is ideal for achieving high chromatographic resolution and leveraging extensive EI library matching for identification.
-
Sample Preparation & Derivatization:
-
Accurately weigh 1 mg of the analyte into a vial.
-
Add 500 µL of a suitable solvent (e.g., ethyl acetate).
-
Add 100 µL of a silylating agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).[2]
-
Cap the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.
-
-
GC-MS Instrumental Analysis:
-
Instrumentation: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.[5]
-
GC Column: Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[19]
-
Injector: Splitless injection at 280°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-500) for identification.
-
-
Protocol 2: LC-MS/MS Analysis
This method is preferred for its simplicity (no derivatization) and high sensitivity, making it suitable for a wide range of derivatives.[20][21]
-
Sample Preparation:
-
Dissolve 1 mg of the analyte in 10 mL of methanol to create a 100 µg/mL stock solution.
-
Further dilute with the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a working concentration of 1 µg/mL.
-
-
LC-MS/MS Instrumental Analysis:
-
Instrumentation: HPLC or UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).[19]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode:
-
Full Scan (MS1) to identify the [M+H]⁺ ion at m/z 231/233.
-
Product Ion Scan (MS2) of precursor m/z 231 to obtain the fragmentation pattern.
-
-
-
Data Interpretation Workflow for Unambiguous Confirmation
A systematic approach to data analysis is crucial for ensuring the trustworthiness of the identification. The following workflow integrates data from the chosen method to build a conclusive case for the compound's identity.
Caption: A self-validating workflow for the confirmation of brominated compounds.
Conclusion and Recommendations
Both GC-MS and LC-MS offer robust and viable pathways for the confirmation of (2-Bromo-5-methoxy-4-methylphenyl)methanol derivatives. The optimal choice depends on the specific goals of the analysis and the properties of the derivative .
-
For detailed structural elucidation and comparison with established libraries, GC-MS with EI following silylation is an excellent choice, providing rich, reproducible fragmentation patterns.
-
For high-throughput screening, analysis of polar or thermally sensitive derivatives, and sensitive quantification, LC-MS/MS with ESI is the superior method. It offers a simpler workflow by avoiding derivatization and directly confirms the molecular weight with high confidence.
For unequivocal confirmation, especially in regulated environments, employing orthogonal methods (e.g., confirming an LC-MS result with GC-MS) provides the highest level of confidence. The key to successful analysis lies in understanding the molecule's inherent chemical properties and leveraging them to select the mass spectrometric technique that will provide the most definitive data.
References
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Hites, R. A. (1992). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 64(14), 1572-1580. [Link]
-
MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. [Link]
-
National MagLab. (2025, August 25). Atmospheric Pressure Chemical Ionization (APCI). [Link]
-
American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. [Link]
-
Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. [Link]
-
Chen, H., et al. (2015). Simultaneous Detection of Polar and Nonpolar Compounds by Ambient Mass Spectrometry with a Dual Electrospray and Atmospheric Pressure Chemical Ionization Source. Analytical Chemistry, 87(3), 1845-1851. [Link]
-
Robb, D. B., & Blades, M. W. (2006). Atmospheric pressure photoionization for ionization of both polar and nonpolar compounds in reversed-phase LC/MS. Analytical Chemistry, 78(23), 8162-8164. [Link]
-
DeRuiter, J., & Noggle, F. T. (1998). GC-MS studies on the regioisomeric methoxy-methyl-phenethylamines related to MDEA, MDMMA, and MBDB. Journal of Chromatographic Science, 36(5), 217-224. [Link]
-
Suzuki, S., et al. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. Journal of Health Science, 54(4), 434-442. [Link]
-
Roullier, C., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8834-8841. [Link]
-
Roullier, C., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8834-8841. [Link]
-
Hinata, N. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Mass Spectrometry & Proteomics. [Link]
-
Schmidt, T. C., & Sacher, F. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. International Journal of Environmental Analytical Chemistry, 87(6), 401-411. [Link]
-
Shimadzu. (n.d.). Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples. [Link]
-
Korfmacher, W. A. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11), 711-727. [Link]
-
Hites, R. A. (1992). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 64(14), 1572-1580. [Link]
-
Sharma, S., et al. (2024). Characterization of Anticancer Drug Protomers Using Electrospray Ionization and Ion Mobility Spectrometry–Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 35(10), 2261-2268. [Link]
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Sharma, S., et al. (2024). Characterization of Anticancer Drug Protomers Using Electrospray Ionization and Ion Mobility Spectrometry−Mass Spectrometry. Refubium - Freie Universität Berlin. [Link]
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Kumar, A., et al. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. MethodsX, 8, 101234. [Link]
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Lee, H. B., & Peart, T. E. (2000). Gas Chromatographic Profiling and Screening for Phenols as Isobutoxycarbonyl Derivatives in Aqueous Samples. Journal of AOAC International, 83(1), 10-19. [Link]
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University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]
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Spangenberg, B., & Zittlau, M. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 1-13. [Link]
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Mallette, J. R., et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 55(6), e4495. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Majhenič, L., et al. (2012). Capillary Gas Chromatography-Mass Spectrometry (CGC-MS) Analysis and Antioxidant Activities of Phenolic and Components of Guarana. Acta Chimica Slovenica, 59(1), 131-137. [Link]
-
Thevis, M., & Schänzer, W. (2007). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Current Organic Chemistry, 11(11), 976-991. [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
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Comparing reactivity of (2-Bromo-5-methoxy-4-methylphenyl)methanol with other aryl bromides
An In-Depth Guide to the Comparative Reactivity of (2-Bromo-5-methoxy-4-methylphenyl)methanol
Introduction
Aryl bromides are foundational building blocks in modern organic synthesis, serving as versatile precursors for carbon-carbon and carbon-heteroatom bond formation. Their reactivity in widely-used transformations, such as palladium-catalyzed cross-coupling reactions, is of paramount importance to researchers in medicinal chemistry and materials science.[1][2] The specific reactivity of a given aryl bromide is not uniform; it is intricately governed by the electronic and steric environment imposed by the substituents on the aromatic ring.
This guide provides a detailed comparative analysis of the reactivity of (2-Bromo-5-methoxy-4-methylphenyl)methanol , a polysubstituted aryl bromide. We will dissect its unique structural features and contrast its performance in key chemical transformations against a panel of benchmark aryl bromides. The objective is to provide researchers, scientists, and drug development professionals with a predictive framework and practical insights, supported by experimental data, to effectively utilize this and similar substrates in complex synthetic campaigns.
Structural Analysis of the Target Molecule
The reactivity of (2-Bromo-5-methoxy-4-methylphenyl)methanol is a direct consequence of the interplay between its various substituents. Understanding these influences is key to predicting its behavior in chemical reactions.
-
Electronic Effects : The aromatic ring is decorated with two electron-donating groups (EDGs): a methoxy group (-OCH₃) and a methyl group (-CH₃). The methoxy group exerts a strong, positive mesomeric effect (+M), while the methyl group provides a weaker, positive inductive effect (+I).[3] These groups enrich the π-system of the ring with electron density. In the context of palladium-catalyzed reactions, this increased electron density can slow the rate-determining oxidative addition step.[4]
-
Steric Hindrance : The bromine atom is positioned between a methyl group and a hydroxymethyl group (-CH₂OH). This ortho, ortho' disubstitution pattern creates significant steric congestion around the carbon-bromine bond. This steric bulk can hinder the approach of bulky palladium catalyst complexes, a critical factor in the efficiency of cross-coupling reactions.[5]
-
The Hydroxymethyl Group : This substituent introduces a crucial chemical feature: an acidic proton. In the presence of strong bases or organometallic reagents (like Grignard or organolithium reagents), this proton will react readily, consuming the reagent and altering the intended reaction pathway.[6][7] This functionality necessitates either a protection strategy or the use of excess reagent.
Caption: Key structural features influencing the reactivity of the target molecule.
Selection of Comparator Aryl Bromides
To contextualize the reactivity of our target molecule, we will compare it against four standard aryl bromides, each chosen to isolate specific electronic or steric variables:
| Comparator Compound | Structure | Key Features |
| Bromobenzene | ![]() | Baseline, no electronic or steric bias. |
| 4-Bromoanisole | ![]() | Electron-rich (+M), sterically unhindered.[8] |
| 2-Bromotoluene | ![]() | Sterically hindered ortho-substituent, weak +I effect.[9] |
| 4-Bromobenzonitrile | ![]() | Electron-poor (-M, -I), sterically unhindered. |
Comparative Reactivity in Key Transformations
A. Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide.[10][11] The reaction's efficiency is highly dependent on the aryl bromide's structure.
Mechanistic Considerations : The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the product.[1] Electron-withdrawing groups on the aryl bromide generally accelerate the oxidative addition step, while electron-donating groups and steric hindrance tend to slow it down.
Reactivity Comparison :
-
(2-Bromo-5-methoxy-4-methylphenyl)methanol : Expected to be the most challenging substrate. The combination of an electron-rich ring and severe steric hindrance at the ortho positions will significantly impede the oxidative addition step. High temperatures and specialized bulky phosphine ligands (e.g., SPhos, XPhos) are often required for such substrates to achieve reasonable yields.[10]
-
4-Bromobenzonitrile : As an electron-poor substrate, it is expected to be the most reactive, undergoing rapid oxidative addition.[4]
-
Bromobenzene : Represents the baseline reactivity.
-
4-Bromoanisole : The electron-donating methoxy group makes it less reactive than bromobenzene, but its lack of steric hindrance makes it far more reactive than our target molecule.[8][12][13]
-
2-Bromotoluene : The ortho-methyl group introduces steric hindrance, making it less reactive than bromobenzene and 4-bromoanisole, but more reactive than the target molecule which has two ortho substituents.[9]
Comparative Data for Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Bromide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Bromobenzene | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 80 | ~95% | [14] |
| 4-Bromoanisole | Pd/Fe₃O₄/Charcoal | K₂CO₃ | EtOH/H₂O | 80 | 98% | [12] |
| 2-Bromotoluene | Tedicyp-Pd complex | K₂CO₃ | Toluene | 100 | Good | [9] |
| 4-Bromobenzonitrile | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O | 100 | 99% | [15] |
| Target Analog | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~80-90% | Predicted based on similar hindered substrates[10] |
B. Palladium-Catalyzed Heck Reaction
The Heck reaction couples aryl halides with alkenes.[16][17] Similar to the Suzuki coupling, the reaction is sensitive to the electronic and steric properties of the aryl bromide.
Reactivity Comparison : The trends observed in the Suzuki reaction are largely mirrored in the Heck reaction. A high-temperature protocol has been explicitly reported for a close analog, (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile, reacting with ethyl acrylate.[18] This reaction required harsh conditions (165 °C) and specialized phosphine ligands (P(o-tolyl)₃), yielding a modest 48-75%.[18] This provides direct evidence for the challenging nature of our target molecule's substitution pattern. Less hindered and electron-neutral or -poor substrates would react under much milder conditions.
C. Palladium-Catalyzed Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine.[19][20][21] The choice of ligand is especially critical when dealing with sterically hindered aryl bromides.
Mechanistic Considerations : The catalytic cycle is similar to other cross-coupling reactions.[22] For electron-rich and sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Josiphos, BrettPhos, XPhos) are essential to facilitate both the oxidative addition and the final reductive elimination step.
Reactivity Comparison :
-
(2-Bromo-5-methoxy-4-methylphenyl)methanol : The steric hindrance is the dominant challenge. While the electron-rich nature of the ring can be overcome with the right catalyst system, the sheer bulk around the C-Br bond will likely require higher catalyst loadings, longer reaction times, and elevated temperatures.
-
Other Comparators : The reactivity trend is expected to be: 4-Bromobenzonitrile > Bromobenzene > 4-Bromoanisole > 2-Bromotoluene > Target Molecule. Electron-donating groups at the meta-position can sometimes be favorable for amination, but the ortho-substituents in our target present a greater barrier.[23]
D. Formation of Organometallic Reagents
1. Grignard Reagent Formation : The formation of a Grignard reagent (R-MgBr) involves the reaction of an aryl bromide with magnesium metal.[6][7]
-
(2-Bromo-5-methoxy-4-methylphenyl)methanol : Direct formation of the Grignard reagent is not feasible. The highly basic Grignard reagent would be instantly quenched by the acidic proton of the hydroxymethyl group.[6] A protection strategy, such as converting the alcohol to a silyl ether (e.g., TBDMS-ether), would be mandatory before attempting the reaction.
-
Other Comparators : All other comparator bromides lack an acidic proton and can be readily converted to their respective Grignard reagents under anhydrous conditions.[24]
2. Lithiation / Halogen-Metal Exchange : Reaction with strong organolithium bases like n-BuLi or t-BuLi can proceed via two main pathways: deprotonation (ortho-lithiation) or halogen-metal exchange.[25][26]
-
(2-Bromo-5-methoxy-4-methylphenyl)methanol : The reaction is complex. The first equivalent of BuLi will deprotonate the alcohol. A second equivalent will likely engage in rapid bromine-lithium exchange, which is typically much faster than deprotonation of an aromatic C-H bond. This would generate a lithium alkoxide ortho to a lithiated aryl species, a potentially useful intermediate.
-
Other Comparators : Bromobenzene, 4-bromoanisole, and 4-bromobenzonitrile will cleanly undergo bromine-lithium exchange. For 2-bromotoluene, exchange is also the primary pathway.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This protocol is a representative procedure for coupling a sterically hindered, electron-rich aryl bromide, based on established methodologies.[10][27]
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Methodology:
-
Setup : To a dry Schlenk flask, add (2-Bromo-5-methoxy-4-methylphenyl)methanol (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and SPhos (0.04 eq).
-
Inert Atmosphere : Seal the flask with a septum, and alternately evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition : Add degassed toluene and water (e.g., a 10:1 v/v ratio) via syringe.
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup : After completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Protection and Lithium-Halogen Exchange
This protocol outlines the necessary steps to generate an organolithium reagent from the target molecule.
-
Protection :
-
Dissolve (2-Bromo-5-methoxy-4-methylphenyl)methanol (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM) under argon.
-
Cool the solution to 0 °C.
-
Add a solution of tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water, separate the organic layer, dry, and concentrate. Purify by column chromatography to yield the TBDMS-protected aryl bromide.
-
-
Lithium-Halogen Exchange :
-
Dissolve the protected aryl bromide (1.0 eq) in anhydrous diethyl ether or THF under argon.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the resulting solution for 30-60 minutes at -78 °C. The aryllithium reagent is now ready to be quenched with a suitable electrophile.
-
Conclusion
The reactivity of (2-Bromo-5-methoxy-4-methylphenyl)methanol is a nuanced balance of competing factors. Its electron-rich aromatic system, a feature that typically deactivates aryl bromides towards oxidative addition, is combined with significant steric hindrance from two ortho substituents. This combination makes it a challenging substrate for standard palladium-catalyzed cross-coupling reactions, often necessitating elevated temperatures and specialized, bulky phosphine ligands.
Furthermore, the presence of the acidic hydroxymethyl proton fundamentally alters its reactivity profile towards common organometallic reagents, making protection strategies a prerequisite for transformations like Grignard reagent formation. However, this same functionality can be strategically exploited, for instance, in directed lithiation sequences.
In comparison to simpler aryl bromides, (2-Bromo-5-methoxy-4-methylphenyl)methanol is significantly less reactive in catalytic cycles but offers a unique substitution pattern for advanced synthetic applications. Understanding the interplay of its electronic, steric, and functional group effects is crucial for designing successful and efficient synthetic routes.
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A Senior Application Scientist's Guide to Benchmarking (2-Bromo-5-methoxy-4-methylphenyl)methanol and its Analogs in Modern Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and outcome of a synthetic campaign. Substituted benzyl alcohols, particularly those bearing a halogen for subsequent functionalization, are a cornerstone of medicinal chemistry and materials science. This guide provides an in-depth technical comparison of (2-Bromo-5-methoxy-4-methylphenyl)methanol against a curated set of structurally similar building blocks. Our analysis will focus on their anticipated performance in the widely utilized Suzuki-Miyaura cross-coupling reaction, a staple for the construction of biaryl structures. We will delve into the electronic and steric factors that govern reactivity and provide a detailed, field-proven experimental protocol for a representative transformation.
Introduction to Substituted Benzyl Alcohols as Versatile Building Blocks
Substituted benzyl alcohols are invaluable intermediates in organic synthesis. The hydroxyl moiety can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution. The aromatic ring, when functionalized with a halogen such as bromine, serves as a handle for a plethora of transition-metal-catalyzed cross-coupling reactions. This dual functionality allows for the sequential and controlled elaboration of molecular complexity, a crucial aspect in the multi-step synthesis of active pharmaceutical ingredients (APIs) and other functional materials.
The strategic placement of substituents on the aromatic ring can significantly impact the reactivity of the building block and the properties of the final product. In this guide, we will benchmark the performance of our lead compound, (2-Bromo-5-methoxy-4-methylphenyl)methanol , against its analogs by examining the interplay of substituent effects.
The Contenders: A Family of Structurally Related Building Blocks
To provide a comprehensive comparison, we will evaluate our lead compound against a series of analogs, each with a unique substitution pattern that is expected to influence its reactivity in cross-coupling reactions.
| Compound Number | Structure | IUPAC Name | Key Differentiating Features |
| 1 | [Image of (2-Bromo-5-methoxy-4-methylphenyl)methanol] | (2-Bromo-5-methoxy-4-methylphenyl)methanol | Lead Compound: Electron-donating methoxy and methyl groups. |
| 2 | [Image of (2-Bromo-5-methoxyphenyl)methanol] | (2-Bromo-5-methoxyphenyl)methanol | Lacks the methyl group compared to 1 . |
| 3 | [Image of (2-Bromo-4-methoxyphenyl)methanol] | (2-Bromo-4-methoxyphenyl)methanol | Methoxy group is para to the bromine. |
| 4 | [Image of (2-Bromophenyl)methanol] | (2-Bromophenyl)methanol | Unsubstituted analog for baseline comparison. |
Benchmarking Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organohalide and an organoboron compound, and it is one of the most powerful and versatile methods for the formation of C-C bonds.[1] The reactivity of the aryl bromide in this reaction is highly dependent on the electronic and steric environment of the C-Br bond.
Causality Behind Experimental Choices: Understanding Substituent Effects
The rate-determining step in many Suzuki-Miyaura catalytic cycles is the oxidative addition of the palladium(0) catalyst to the aryl halide bond.[2] The efficiency of this step is influenced by:
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the carbon atom in the C-Br bond, which generally accelerates the rate of oxidative addition. Conversely, electron-donating groups can decrease the reaction rate.
-
Steric Effects: Bulky substituents ortho to the bromine atom can sterically hinder the approach of the palladium catalyst, potentially slowing down the reaction. However, in some cases, steric hindrance can also promote the reductive elimination step, leading to an overall increase in reaction rate.
Predicted Reactivity and Performance Comparison
Based on these principles, we can predict the relative reactivity of our building blocks in a typical Suzuki-Miyaura coupling reaction.
| Compound | Substituent Effects | Predicted Reactivity | Rationale |
| 1 | Methoxy (electron-donating), Methyl (electron-donating) | Moderate | The electron-donating groups may slightly deactivate the ring towards oxidative addition. The ortho-bromo position presents some steric hindrance. |
| 2 | Methoxy (electron-donating) | Moderate to High | Similar to 1 , but with slightly less steric hindrance due to the absence of the methyl group. |
| 3 | Methoxy (electron-donating) | Moderate | The para-methoxy group will have a more pronounced electron-donating effect, potentially slowing the reaction more than the meta-methoxy in 1 and 2 . |
| 4 | None | High | Serves as a baseline. The absence of electron-donating groups should lead to a faster oxidative addition compared to the substituted analogs. |
It is important to note that these are predictions, and the actual performance can be influenced by the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Experimental Protocol: A Self-Validating System for Benchmarking
To provide a practical framework for comparing these building blocks, we present a detailed, robust protocol for a Suzuki-Miyaura coupling reaction. This protocol is designed to be a self-validating system, meaning it includes clear steps for monitoring reaction progress and purifying the product, allowing for an accurate assessment of yield and purity.
Representative Reaction: Synthesis of 5'-methoxy-4'-methyl-[1,1'-biphenyl]-2-methanol
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Materials:
-
(2-Bromo-5-methoxy-4-methylphenyl)methanol (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-Bromo-5-methoxy-4-methylphenyl)methanol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio.
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Reaction: Heat the reaction mixture to 100°C and stir vigorously for 12 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.
This protocol provides a reliable starting point for the synthesis.[3] For more challenging substrates, or to optimize for yield and reaction time, the use of more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands like SPhos or XPhos, may be beneficial.[3]
Visualization of the Catalytic Cycle
To further understand the process, the following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
(2-Bromo-5-methoxy-4-methylphenyl)methanol is a valuable and versatile building block for organic synthesis. Its reactivity in Suzuki-Miyaura cross-coupling is expected to be moderate, influenced by the electronic and steric effects of its substituents. For syntheses where rapid reaction kinetics are paramount, an unsubstituted analog like (2-bromophenyl)methanol may be preferable. However, the methoxy and methyl groups on our lead compound can be strategically employed to fine-tune the electronic properties and solubility of the final product, which is often a crucial consideration in drug discovery.
This guide provides a framework for the rational selection of building blocks based on an understanding of fundamental reaction mechanisms. The provided experimental protocol serves as a robust starting point for benchmarking these and other similar building blocks in your own research endeavors. By systematically evaluating the performance of different substrates, chemists can optimize their synthetic routes and accelerate the discovery of new molecules with desired properties.
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Amanote Research. (n.d.). Synthesis of 5-Hydroxy-4-Methoxy-A. [Link]
-
MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]
-
Organic Syntheses. (2019). Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid. [Link]
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: (2-Bromo-5-methoxy-4-methylphenyl)methanol
Executive Safety Summary
Immediate Action Required: Treat (2-Bromo-5-methoxy-4-methylphenyl)methanol as a Category 2 Skin/Eye Irritant and a Specific Target Organ Toxicant (Respiratory) .
While specific toxicological data for this exact isomer is often limited in public databases, structural analogs (brominated benzyl alcohols) exhibit consistent hazard profiles. As a research chemical, it must be handled under the Precautionary Principle , assuming it possesses the combined risks of benzyl alcohols (solvent properties, irritation) and aryl halides (potential for absorption).
Core Hazard Classifications (GHS):
Risk Assessment & Engineering Controls
Before selecting PPE, you must establish the correct engineering environment. PPE is the last line of defense, not the first.
Engineering Control Hierarchy
| Control Level | Requirement | Scientific Rationale |
| Primary | Chemical Fume Hood (CFH) | Benzyl alcohol derivatives can sublime or create dusts. A face velocity of 80–100 fpm is required to capture particulates during weighing. |
| Secondary | Static Control | Dry, crystalline organic solids are prone to static charge. Use an antistatic gun or ionizing bar during weighing to prevent "fly-away" powder, which bypasses respiratory zones. |
| Tertiary | Standard Operating Procedure (SOP) | Limit scale. Do not handle >1g quantities outside of a CFH. |
Personal Protective Equipment (PPE) Specifications
A. Hand Protection (Critical)
The Risk: Benzyl alcohol derivatives are known to permeate thin nitrile rubber rapidly. While the solid form presents low permeation risk, solutions of this compound (often in DCM, THF, or Methanol) pose a high risk of rapid breakthrough.
-
Protocol for Solid Handling:
-
Material: Nitrile Rubber (Minimum 4-5 mil thickness).
-
Usage: Single pair is sufficient for dry weighing.
-
-
Protocol for Solution Handling:
-
Material: Double-gloving is mandatory.
-
Inner Glove: 4 mil Nitrile (high dexterity).
-
Outer Glove: 5-8 mil Nitrile or Neoprene (chemical barrier).
-
Rationale: If the outer glove is splashed, the solvent (e.g., DCM) will permeate the outer layer in <2 minutes. The inner glove provides the "escape time" needed to doff and wash.
-
B. Eye & Face Protection[3][4][5]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1) .
-
Contraindication: Do NOT rely on standard safety glasses.
-
Reasoning: As an H319 (Serious Eye Irritant), fine dust particles can bypass the side-shields of standard glasses. Contact with the corneal surface can cause severe conjunctivitis and potential corneal opacity.
C. Respiratory Protection[6][7]
-
Primary: Work inside the Fume Hood (No respirator needed).
-
Secondary (Outside Hood): If weighing must occur on an open bench (not recommended), use a Half-face respirator with P100 (HEPA) cartridges . Simple N95 masks may not provide a sufficient seal against fine organic dusts.
D. Body Protection[6]
-
Standard: Cotton lab coat (high weave density).
-
Advanced: If working with flammable solvents (e.g., ether/hexane extraction), wear a Flame Resistant (FR) lab coat (Nomex or chemically treated cotton).
Operational Protocols
Workflow 1: Weighing & Transfer (Solid State)
-
Preparation: Place balance inside the fume hood. If vibration is an issue, turn off the hood fan temporarily only if the sash is lowered to the breathing zone, then immediately reactivate.
-
Anti-Static Measure: Discharge the spatula and weighing boat using an anti-static gun.
-
Transfer: Use a chemically resistant spatula (stainless steel or PTFE). Avoid plastic spatulas which may leach plasticizers if left in contact with the compound.
-
Clean-up: Wipe the balance area with a solvent-dampened tissue (Acetone or Ethanol) immediately. Do not dry-sweep dust.
Workflow 2: Solubilization (Liquid State)
-
Solvent Choice: When dissolving in DCM or Chloroform, be aware that these solvents carry the brominated compound through gloves effectively.
-
Addition: Add solvent slowly to the solid to prevent aerosolization of dry powder.
-
Heating: If reflux is required, ensure the condenser is vented to the hood or a scrubber. Benzyl alcohols can oxidize to benzaldehydes (lachrymators) or benzoic acids under thermal stress.
Decision Logic & Emergency Response
The following diagrams illustrate the decision-making process for PPE selection and emergency response.
Diagram 1: PPE Selection Matrix
Caption: Decision matrix for selecting glove thickness and layering based on physical state and solvent carrier.
Diagram 2: Emergency Response Workflow
Caption: Immediate actions for exposure incidents. Note that solvents should never be used to clean skin as they enhance absorption.
Disposal & Waste Management
Improper disposal of halogenated aromatics is a common regulatory violation.
| Waste Stream | Classification | Protocol |
| Solid Waste | Hazardous Chemical Waste | Collect in a dedicated solid waste container labeled "Halogenated Organic Solids." Do not use general trash. |
| Liquid Waste | Halogenated Organic Solvent | Due to the Bromine atom, this must go into the Halogenated waste stream (usually red can/label). Mixing with non-halogenated waste increases disposal costs significantly. |
| Contaminated PPE | Hazardous Debris | Grossly contaminated gloves must be disposed of as solid hazardous waste. Lightly contaminated PPE can often be disposed of in lab trash (verify with local EHS). |
References
-
PubChem. (2023). (2-Bromo-5-methylphenyl)methanol Compound Summary. National Library of Medicine. [Link] (Read-across analog for hazard identification).
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. [Link]
-
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. [Link] (General reference for benzyl alcohol permeation rates).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




